5-Methoxy-7-methyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPVRHHGKCQSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491730 | |
| Record name | 5-Methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-05-4 | |
| Record name | 5-Methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-Methoxy-7-methyl-1H-indole
Core Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a reliable and widely used method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde.[1] For the synthesis of this compound, the logical starting materials are (4-methoxy-2-methylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.
The overall transformation can be depicted as follows:
Diagram of the overall reaction scheme
Data Presentation
The following table summarizes the anticipated quantitative data for the proposed two-step synthesis of this compound. These values are estimations based on typical yields for Fischer indole syntheses of related structures.
| Step | Reaction | Starting Materials | Key Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Product | Anticipated Yield (%) |
| 1 | Hydrazone Formation | (4-Methoxy-2-methylphenyl)hydrazine, Acetaldehyde | Acetic Acid (catalyst) | 1 : 1.1 | Ethanol | 2-4 | 25 | (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane | 90-95 |
| 2 | Indolization (Fischer Synthesis) | (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane | Polyphosphoric Acid (PPA) | - | Toluene | 2-3 | 100-110 | This compound | 70-80 |
Experimental Protocols
Step 1: Synthesis of (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane
Protocol:
-
To a solution of (4-methoxy-2-methylphenyl)hydrazine (1.0 eq) in ethanol (5 mL per mmol of hydrazine) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Slowly add acetaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting hydrazine is consumed.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the crude phenylhydrazone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the crude (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane (1.0 eq) and toluene (10 mL per mmol of hydrazone).
-
Carefully add polyphosphoric acid (PPA) (5-10 eq by weight) to the stirred suspension.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction by TLC for the disappearance of the hydrazone and the formation of the indole product.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure product.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Methoxy-7-methyl-1H-indole. Due to the limited availability of data for this specific compound, information from closely related substituted indoles is included to provide a broader context for its potential characteristics and reactivity. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided.
Core Chemical Properties
This compound is a substituted indole with the molecular formula C₁₀H₁₁NO.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.2 g/mol | [1] |
| CAS Number | 61019-05-4 | [1] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | 100-110 °C at 0.15 Torr | [1] |
| Solubility | Slightly soluble in water | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (typically around 3.8-3.9 ppm), a singlet for the methyl group protons, and a broad singlet for the N-H proton of the indole ring. The exact chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the methoxy and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atoms attached to the methoxy group and the methyl group will have characteristic chemical shifts. The chemical shifts of the carbons in the indole ring will also be affected by the electron-donating effects of the substituents.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic rings, and C-O stretching for the methoxy group.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.2 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent or other characteristic fragmentations of the indole ring.
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not extensively documented, the Fischer indole synthesis is a widely applicable and general method for the preparation of substituted indoles.
Experimental Protocol: Fischer Indole Synthesis (General)
This generalized protocol outlines the key steps of the Fischer indole synthesis, which can be adapted for the synthesis of this compound.
-
Formation of Phenylhydrazone: React (4-methoxy-2-methylphenyl)hydrazine with a suitable ketone or aldehyde (e.g., acetaldehyde to introduce the C2 and C3 of the indole ring) in an acidic medium (e.g., acetic acid or sulfuric acid in ethanol).
-
Indolization: Heat the resulting phenylhydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride). This promotes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent.
-
Purification: The crude this compound can be purified using standard techniques such as column chromatography or recrystallization.
Purification Protocols
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice. For acid-sensitive indoles, neutral alumina can be used.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective for eluting indole derivatives. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing indole derivatives include ethanol, methanol, or mixtures such as ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.
Reactivity and Stability
The reactivity of this compound is largely dictated by the electron-rich nature of the indole ring system.
Electrophilic Substitution: Indoles readily undergo electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction. The presence of the electron-donating methoxy and methyl groups further activates the ring towards electrophilic attack. Common electrophilic substitution reactions include:
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Can be achieved with nitric acid in acetic anhydride, though careful control of conditions is necessary to avoid side reactions.
-
Friedel-Crafts Acylation and Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Stability: Indole and its derivatives are generally stable compounds. However, they can be sensitive to strong acids and oxidizing agents. The methoxy group may be susceptible to cleavage under harsh acidic conditions. It is recommended to store the compound in a well-sealed container, protected from light and air, to prevent potential degradation over time.
Potential Biological and Pharmacological Activities
While specific biological activity data for this compound is scarce, the broader class of substituted indoles exhibits a wide range of pharmacological effects, making this compound a person of interest for further investigation.
Potential Areas of Activity:
-
Anticancer: Many indole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways.
-
Antimicrobial: Substituted indoles have been reported to possess antibacterial and antifungal properties.
-
Neuroprotective: The indole scaffold is present in many neuroactive compounds, and some derivatives have shown promise in protecting against neurodegenerative processes.
Involvement in Cellular Signaling Pathways
Indole derivatives have been shown to interact with various cellular signaling pathways. One of the most notable is the PI3K/Akt/mTOR pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[3]
It is hypothesized that this compound, due to its structural similarity to other biologically active indoles, could potentially modulate this or other signaling pathways, warranting further investigation into its pharmacological profile.
Conclusion
This compound is a substituted indole with defined physical properties. While specific spectral and reactivity data for this compound are limited, its chemical behavior can be inferred from the well-established chemistry of the indole nucleus. The presence of methoxy and methyl substituents is expected to enhance its reactivity towards electrophiles. Given the broad pharmacological activities of substituted indoles, this compound represents a promising scaffold for further research and development in medicinal chemistry. Future studies are needed to fully elucidate its spectral characteristics, optimize its synthesis, and explore its potential biological and therapeutic applications.
References
- 1. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 5-Methoxy-7-methyl-1H-indole
Disclaimer: This document provides a technical overview of the potential biological activities of 5-Methoxy-7-methyl-1H-indole. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on this particular molecule. Therefore, this guide synthesizes information from structurally related 5-methoxyindole and 7-methylindole derivatives to infer potential therapeutic applications and guide future research. All data, experimental protocols, and signaling pathways described herein are based on these related compounds and should be considered predictive for this compound.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole ring, such as methoxy and methyl groups, can profoundly influence the pharmacological properties of these compounds. This compound, a specific derivative, remains uncharacterized in the scientific literature regarding its biological effects. However, based on the known activities of related 5-methoxyindoles and 7-methylindoles, this compound holds potential for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. This guide aims to provide researchers, scientists, and drug development professionals with a summary of potential activities, relevant experimental protocols, and hypothetical signaling pathways to facilitate the exploration of this novel chemical entity.
Potential Biological Activities Based on Structural Analogs
The biological activities of indole derivatives are heavily influenced by the nature and position of their substituents. The presence of a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring in this compound suggests several potential areas of pharmacological relevance.
Anticancer Potential:
Numerous 5-methoxyindole derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The 5-methoxy group is a recurring motif in many potent anticancer agents[1]. For instance, certain 5-methoxyindole-isatin hybrids have shown IC50 values in the low micromolar range against breast, colon, and lung cancer cell lines[1]. Similarly, N-methyl-5,6,7-trimethoxyindoles have been identified as potent antimitotic and vascular disrupting agents[2]. The anticancer mechanisms of indole derivatives often involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to cell cycle arrest and apoptosis[3][4].
Anti-inflammatory Properties:
Indole compounds are known to modulate inflammatory pathways. Specifically, derivatives of indole-3-carbinol and diindolylmethane have been shown to inhibit the pro-inflammatory transcription factor NF-κB and its upstream signaling components[5][6][7]. This inhibition leads to the downregulation of inflammatory mediators like cyclooxygenase-2 (COX-2)[4]. Furthermore, some indole derivatives can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in regulating immune responses and intestinal homeostasis[8][9][10]. The anti-inflammatory effects of indole compounds make them potential candidates for treating chronic inflammatory diseases[4].
Antimicrobial Activity:
The indole scaffold is also present in compounds with antimicrobial properties. Various synthetic indole derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens[11][12]. For example, certain indole derivatives have demonstrated efficacy against multi-drug-resistant bacteria like Staphylococcus aureus (MRSA) and fungi such as Candida albicans[11]. The mechanism of antimicrobial action can vary, but some indole derivatives have been shown to disrupt bacterial cell processes and biofilm formation[13].
Data Presentation: Postulated Activity of this compound Based on Analogs
As no direct quantitative data for this compound is available, the following tables summarize the activities of structurally related compounds to provide a comparative benchmark for future studies.
Table 1: In Vitro Anticancer Activity of Representative 5-Methoxyindole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin[1] |
| HT-29 (Colon) | 1.69 | ||
| A-549 (Lung) | 1.69 | ||
| N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | N-methyl and trimethoxy substitution on the indole ring[2] |
| A549 (Lung) | 0.035 | ||
| MCF-7 (Breast) | 0.028 | ||
| Indole-based 1,3,4-Oxadiazole | HCT116 (Colorectal) | 6.43 | 1,3,4-oxadiazole and benzothiazole moieties[14][15] |
| A549 (Lung) | 9.62 | ||
| A375 (Melanoma) | 8.07 |
Table 2: In Vitro Anti-inflammatory Activity of a Representative Indole Derivative
| Compound Class | Assay | Cell Line | Activity Metric | Result |
| Indole derivative of Ursolic Acid | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50 | 2.2 ± 0.4 µM[16] |
Table 3: In Vitro Antimicrobial Activity of Representative Indole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Indole derivatives with 1,2,4-triazole | S. aureus | 3.125 - 50[11] |
| MRSA | 3.125 - 50[11] | |
| E. coli | 3.125 - 50[11] | |
| C. albicans | 3.125 - 50[11] | |
| Indole derivative with pyridinium moiety | X. oryzae pv. oryzae (Xoo) | 1.0[17] |
| X. oryzae pv. oryzicola (Xoc) | 1.9[17] |
Experimental Protocols
The following are generalized experimental protocols for assessing the potential biological activities of a novel indole derivative like this compound. These protocols are based on standard methodologies used for evaluating similar compounds.
1. In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours[1][18].
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated for each concentration compared to the vehicle control, and the half-maximal inhibitory concentration (IC50) value is determined[19].
2. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production[20].
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined[21].
3. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Culture: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured in appropriate broth media.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[11].
Mandatory Visualizations
The following diagrams illustrate a generalized experimental workflow for screening the biological activity of a novel indole compound and a potential signaling pathway that indole derivatives are known to modulate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-7-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action for 5-Methoxy-7-methyl-1H-indole is not extensively available in current scientific literature. This guide synthesizes information from structurally related indole derivatives to propose a putative mechanism of action and outlines a comprehensive research framework for its elucidation.
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The strategic placement of substituents on the indole scaffold can significantly modulate its biological activity. This compound, a specific substituted indole, presents a unique chemical architecture that suggests potential for novel therapeutic applications. This document provides a technical overview of its potential mechanisms of action based on related compounds and details a systematic approach to its biological characterization.
Postulated Biological Activities and Mechanisms of Action
Based on the known biological effects of structurally similar indole compounds, this compound is hypothesized to exhibit a range of activities.
Anti-inflammatory Activity
Many indole derivatives, particularly 5-methoxyindoles, have demonstrated significant anti-inflammatory properties. A plausible mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway. This would lead to the downstream suppression of inflammatory mediators such as cyclooxygenase-2 (COX-2).
Serotonin Receptor Modulation
The indole core is structurally similar to serotonin, and many indole derivatives interact with serotonin (5-HT) receptors. For instance, 5-methoxyindole has been suggested to act as an agonist at the 5-HT3 receptor.[1] It is therefore conceivable that this compound could also modulate serotonergic signaling, potentially acting as an agonist or antagonist at various 5-HT receptor subtypes.
Anticancer Properties
The indole nucleus is a common feature in many anticancer agents.[2][3] The mechanism of action for anticancer activity in indole derivatives often involves the induction of apoptosis.[4] Therefore, this compound may exert antiproliferative effects on cancer cell lines through the modulation of apoptotic signaling pathways.
Antimicrobial Activity
Indole derivatives have been reported to possess broad-spectrum antimicrobial activity.[5] The specific substitutions on the indole ring can influence the potency and spectrum of this activity.
A Proposed Research Workflow for Elucidating the Mechanism of Action
To systematically investigate the biological activity and mechanism of action of this compound, a multi-step approach is recommended.
Caption: A generalized workflow for the discovery of bioactive compounds.
Experimental Protocols
Antiproliferative Activity: MTT Assay
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon).
-
This compound.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value.
Target Identification: Competitive Radioligand Binding Assay for 5-HT3 Receptors
Objective: To determine the binding affinity of this compound to the 5-HT3 receptor.
Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand with high affinity for the 5-HT3 receptor.[6]
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Test Compound: this compound in a range of concentrations.
-
Reference Compound: Unlabeled Granisetron for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 154 mM NaCl.
-
Filtration Apparatus: Cell harvester or vacuum manifold with glass fiber filters.
-
Scintillation cocktail and counter.
Caption: Workflow for a competitive radioligand binding assay.
Potential Signaling Pathways
5-HT3 Receptor Signaling
If this compound acts as a 5-HT3 receptor agonist, it would trigger the opening of this ligand-gated ion channel. This would lead to a rapid influx of Na⁺ and Ca²⁺ ions, causing neuronal depolarization. The subsequent increase in intracellular Ca²⁺ can activate downstream signaling cascades, such as those involving CaMKII and ERK1/2.[6]
Caption: A potential 5-HT3 receptor signaling cascade.
Quantitative Data from Related Indole Derivatives
While specific quantitative data for this compound is pending experimental determination, the following tables provide data for related compounds to serve as a benchmark.
Table 1: Antiproliferative Activity of a 5-Methoxyindole Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio)benzylidene)-1H-indole-2-carbohydrazide (10g) | Hepatoma Cells | < 2.0 | [2] |
| 18-Oxotryprostatin A | A-549 | 1.28 |[2] |
Table 2: Nur77 Binding Affinity of a 5-Methoxyindole Derivative
| Compound | Binding Affinity (KD) (µM) | Reference |
|---|
| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio)benzylidene)-1H-indole-2-carbohydrazide (10g) | 3.58 ± 0.16 |[2] |
Conclusion
This compound is a compound of interest for which a detailed mechanism of action has yet to be elucidated. Based on the extensive research on the broader class of indole derivatives, it is plausible that this molecule possesses anti-inflammatory, anticancer, and neuromodulatory properties. The experimental framework outlined in this guide provides a clear and comprehensive path for future research to uncover the specific biological activities and molecular targets of this compound, which could pave the way for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among the myriad of substituted indoles, 5-Methoxy-7-methyl-1H-indole has recently emerged as a particularly significant scaffold. Its prominence is largely attributed to its integral role as a key building block in the synthesis of Iptacopan (LNP023), a first-in-class, orally bioavailable inhibitor of complement factor B.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and known biological significance of this compound, with a focus on the experimental methodologies that have defined its development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of Iptacopan, a therapeutic agent for complement-mediated diseases. The journey to identify potent and selective factor B inhibitors led researchers at Novartis to explore a range of heterocyclic compounds. The unique substitution pattern of 5-methoxy and 7-methyl groups on the indole ring proved to be a critical feature for optimal binding and inhibitory activity against factor B.[1] While the initial synthesis of this specific indole derivative may have been a directed effort within this drug discovery program, its structural components are rooted in well-established indole chemistry.
Synthetic Pathways
The synthesis of this compound and its key derivatives can be accomplished through established methods of indole ring formation, such as the Leimgruber-Batcho or Fischer indole synthesis. A plausible and commonly employed strategy involves the construction of the indole ring from a suitably substituted o-nitrotoluene or aniline precursor. A key intermediate in the synthesis of Iptacopan is This compound-4-carbaldehyde .[3][4] The synthesis of this aldehyde provides a logical pathway to the core indole structure.
Hypothetical Synthetic Workflow for this compound
References
- 1. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound-4-carbaldehyde | C11H11NO2 | CID 90057351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Methoxy-7-methyl-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-7-methyl-1H-indole, a substituted indole derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and outlines detailed experimental protocols for its characterization.
Summary of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H1 | ~8.0-8.2 | br s | 1H | N-H |
| H2 | ~7.1-7.2 | t | 1H | C2-H |
| H3 | ~6.4-6.5 | t | 1H | C3-H |
| H4 | ~6.8 | d | 1H | C4-H |
| H6 | ~6.6 | d | 1H | C6-H |
| OCH₃ | ~3.8 | s | 3H | 5-OCH₃ |
| CH₃ | ~2.4 | s | 3H | 7-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C2 | ~124.5 |
| C3 | ~102.0 |
| C3a | ~129.0 |
| C4 | ~110.0 |
| C5 | ~154.0 |
| C6 | ~100.0 |
| C7 | ~120.0 |
| C7a | ~135.0 |
| 5-OCH₃ | ~55.5 |
| 7-CH₃ | ~16.5 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1620 | Medium | C=C Aromatic Ring Stretch |
| ~1480 | Strong | C=C Aromatic Ring Stretch |
| ~1220 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |
| ~1030 | Medium | C-O-C Symmetric Stretch (Aryl Ether) |
| ~800 | Strong | C-H Bending (Out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 161 | 100 | [M]⁺ (Molecular Ion) |
| 146 | ~80 | [M - CH₃]⁺ |
| 118 | ~60 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for the characterization of organic compounds.
Synthesis
A plausible synthetic route to this compound involves the Fischer indole synthesis. This established method utilizes the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For the target molecule, 2-methyl-4-methoxyphenylhydrazine would be reacted with a suitable two-carbon synthon, followed by acid-catalyzed cyclization and aromatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed neat using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a standard method for generating the mass spectrum, with a typical ionization energy of 70 eV. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is crucial for structural elucidation.
Visualized Workflow
The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization.
As of now, there is limited publicly available information regarding specific signaling pathways or extensive drug development applications involving this compound. Its primary role appears to be as a chemical intermediate in organic synthesis. Further research may uncover specific biological activities and therapeutic potential.
In-Depth Technical Guide to the Physical Properties of 5-Methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 5-Methoxy-7-methyl-1H-indole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its melting and boiling points, supported by detailed experimental methodologies for these determinations, to assist researchers in its synthesis, purification, and application.
Core Physical Properties
The physical state of this compound under standard conditions is a solid.[1] Its fundamental physical constants, the melting and boiling points, are critical for its handling, purification, and characterization.
Data Presentation
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Conditions |
| Melting Point | 65-66 °C | Ambient Pressure |
| Boiling Point | 100-110 °C | 0.15 Torr |
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the standard experimental protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2] The capillary method is a widely used and accepted technique for melting point determination.[1][3]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube, Fisher-Johns, or automated digital instrument)[4][5]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][7]
-
Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[8] This assembly is inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.[9][10]
-
Heating: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution throughout the oil.[11] The temperature should be increased at a rate of about 2°C per minute as the expected melting point is approached.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]
Boiling Point Determination under Reduced Pressure
For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at these temperatures, boiling point determination is performed under reduced pressure (vacuum distillation).[12][13] This technique lowers the boiling point of the liquid.[12][14]
Apparatus:
-
Vacuum distillation setup (including a distillation flask, condenser, receiving flask, and vacuum source)
-
Thermometer
-
Manometer (to measure pressure)
-
Heating mantle
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
Procedure:
-
Apparatus Assembly: The this compound sample is placed in the distillation flask along with a stir bar. The flask is connected to the condenser, receiving flask, and thermometer. The entire system is then connected to a vacuum pump via a manometer.
-
Pressure Reduction: The system is evacuated to the desired pressure (in this case, approximately 0.15 Torr).
-
Heating and Distillation: The sample is heated gently while being stirred. The temperature is gradually increased until the liquid begins to boil and the vapor condenses, with the distillate being collected in the receiving flask.
-
Boiling Point Recording: The temperature of the vapor is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature, at the recorded pressure, is the boiling point under reduced pressure.[14] It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[13]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the physical characterization of a novel or synthesized chemical compound, such as this compound.
References
- 1. westlab.com [westlab.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. thinksrs.com [thinksrs.com]
- 4. Fisher-Johns Melting Point Apparatus [orgchemboulder.com]
- 5. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. timstar.co.uk [timstar.co.uk]
- 10. labcomercial.com [labcomercial.com]
- 11. Thiele tube - Wikipedia [en.wikipedia.org]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Purification [chem.rochester.edu]
Solubility and Biological Context of 5-Methoxy-7-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide focuses on 5-Methoxy-7-methyl-1H-indole, providing an in-depth look at its solubility characteristics and exploring its potential biological relevance based on the activities of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds to offer a predictive framework for its behavior and potential applications.
Solubility Profile
Currently, only qualitative solubility data for this compound is available. Quantitative data, which is crucial for various stages of drug development, including formulation and in vitro/in vivo testing, is yet to be published.
Table 1: Qualitative Solubility of this compound and Structurally Related Compounds
| Solvent | This compound | General Indole Derivatives |
| Water | Slightly soluble[1] | Generally insoluble |
| DMSO | Data not available | Soluble |
| DMF | Data not available | Soluble |
| Acetone | Data not available | Soluble |
| Methanol | Data not available | Slightly soluble |
| Ethanol | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
This method measures the concentration of a compound in a saturated solution at equilibrium.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the solubility in mg/mL or other appropriate units, taking into account any dilution factors.
-
Experimental Workflow for Solubility Determination
Potential Biological Activity and Signaling Pathways
Specific biological targets and signaling pathways for this compound have not been elucidated in the current scientific literature. However, the activities of structurally similar indole derivatives can provide insights into its potential pharmacological profile.
-
Neuroprotection: A closely related compound, this compound-2-carboxylic acid, has been suggested to exhibit neuroprotective effects by targeting mitochondrial dihydrolipoamide dehydrogenase, an enzyme involved in cellular energy metabolism and antioxidant defense[2].
-
Anti-inflammatory and Anti-cancer Activity: Other 5-methoxyindole derivatives have demonstrated anti-inflammatory and anti-cancer properties, often associated with the modulation of cyclooxygenase-2 (COX-2) expression[3].
-
Serotonin Receptor Modulation: The indole scaffold is a common feature in ligands for serotonin (5-HT) receptors, suggesting a potential role in neurological processes[4].
Given the potential for neuroprotective and anti-inflammatory effects based on its structural analogs, a hypothetical signaling pathway involving the modulation of cellular stress and inflammatory responses is presented below. It is critical to note that this is a predictive representation and requires experimental validation for this compound.
Postulated Signaling Pathway Modulated by this compound Analogs
References
- 1. Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the 5-HT(7) receptor. Determination of the pharmacophore for 5-HT(7) receptor agonism and CoMFA-based modeling of the agonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Methoxy-7-methyl-1H-indole: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5-Methoxy-7-methyl-1H-indole is limited in publicly available literature. This guide synthesizes information from structurally related indole derivatives to postulate potential therapeutic avenues and mechanisms of action. The presented information should be considered predictive and serve as a foundation for further experimental investigation.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The strategic placement of substituents, such as methoxy and methyl groups, can significantly influence the molecule's physicochemical properties and biological activity.[3] This technical guide explores the potential therapeutic targets of this compound by examining the known biological activities of its structural analogs and derivatives.
Postulated Therapeutic Targets and Biological Activities
Based on the activities of closely related compounds, this compound is predicted to have potential applications in several therapeutic areas, including inflammation, cancer, and neurological disorders.
Anti-inflammatory Activity
Structurally similar 5-methoxyindoles have demonstrated significant anti-inflammatory properties.[4] The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Potential Targets:
-
Nuclear Factor-kappa B (NF-κB): A critical transcription factor that regulates the expression of pro-inflammatory genes.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in a signaling cascade that controls cellular responses to inflammatory cytokines.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor with anti-inflammatory functions. 5-Methoxyindole has been suggested as a potential endogenous ligand for PPARγ.[4][5]
Anticancer Activity
Various indole derivatives have been investigated for their potential as anticancer agents.[6][7] The mechanisms are often multifactorial, involving the induction of apoptosis and inhibition of cell proliferation.
Potential Targets:
-
Apoptotic Signaling Pathways: Methoxy-substituted indoles may induce programmed cell death in cancer cells.
-
Nur77: A nuclear receptor that can mediate apoptosis. Derivatives of 5-methoxy-2-methyl-quinoline-indole have been identified as Nur77 modulators.[8]
-
Tubulin Polymerization: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics.[3]
Neurological Activity
Derivatives of this compound have shown promise in the context of neuroprotection.
Potential Targets:
-
Monoamine Oxidase B (MAO-B): this compound-2-carboxylic acid is a selective inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[9]
-
Mitochondrial Dihydrolipoamide Dehydrogenase: This enzyme, involved in cellular energy metabolism, is a target for the neuroprotective effects of this compound-2-carboxylic acid.[9]
-
Serotonin (5-HT) Receptors: 5-Methoxyindole has been suggested as a potential agonist at the 5-HT3 receptor.[4][5] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological functions in the central and peripheral nervous systems.[10][11] Furthermore, 5-methoxytryptamine, another related indole, is a potent agonist at multiple serotonin receptors.[12]
Antimicrobial Activity
The indole nucleus is a common feature in compounds with antimicrobial properties.[13][14]
Potential Targets:
The specific molecular targets for the antimicrobial activity of indole derivatives are diverse and can include enzymes involved in bacterial cell wall synthesis, DNA replication, or other essential cellular processes. 5-methylindole has been shown to have bactericidal activity and can potentiate the effects of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
Data Presentation
As direct quantitative data for this compound is unavailable, the following tables summarize the biological activities of its structural analogs and derivatives.
Table 1: Postulated Biological Activities and Potential Targets Based on Structural Analogs
| Therapeutic Area | Potential Target | Structural Analog/Derivative | Observed Effect |
| Anti-inflammatory | NF-κB, p38 MAPK | 5-Methoxytryptophan (5-MTP) | Inhibition of pro-inflammatory mediators |
| PPARγ | 5-Methoxyindole | Suggested endogenous ligand | |
| Anticancer | Nur77 | 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide | Nur77 binder (KD = 3.58 ± 0.16 μM), broad-spectrum antiproliferative activity (IC50 < 2.0 μM)[8] |
| Apoptosis Induction | Various Methoxy-Substituted Indoles | Induction of cell death in cancer cell lines | |
| Neurological | MAO-B, Mitochondrial Dihydrolipoamide Dehydrogenase | This compound-2-carboxylic acid | Neuroprotection, reduction of oxidative stress[9] |
| 5-HT Receptors | 5-Methoxytryptamine | Potent agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors[12] | |
| 5-HT3 Receptor | 5-Methoxyindole | Suggested agonist | |
| Antimicrobial | Bacterial Cellular Processes | 5-Methylindole | Bactericidal activity, potentiation of aminoglycosides[15][16] |
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of indole derivatives, based on standard methodologies in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[17]
a. Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in the cell culture medium.
-
Add the diluted compounds to the wells and incubate for 48-72 hours.
c. MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
d. Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
e. Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
f. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
b. Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
c. Nitrite Measurement (Griess Assay):
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.
d. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Postulated anti-inflammatory signaling pathway.
Caption: Generalized apoptotic signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for biological screening.
Conclusion
While direct experimental evidence for this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent. The methoxy and methyl substitutions on the indole ring are likely to confer unique pharmacological properties. Future research should focus on the synthesis and systematic biological evaluation of this compound to validate the predicted activities and elucidate its precise mechanisms of action. The potential to target key pathways in inflammation, cancer, and neurological disorders makes it a compelling candidate for further drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 11. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 17. benchchem.com [benchchem.com]
In Silico Modeling of 5-Methoxy-7-methyl-1H-indole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 5-Methoxy-7-methyl-1H-indole, a substituted indole of interest in medicinal chemistry. Given the diverse biological activities of indole derivatives, this document outlines a systematic approach to investigate the potential interactions of this specific molecule with plausible protein targets. By leveraging computational methodologies such as molecular docking and molecular dynamics simulations, researchers can elucidate binding affinities, interaction patterns, and the dynamic behavior of the ligand-protein complexes. This guide details the necessary experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough computational analysis of this compound's therapeutic potential.
Introduction to this compound and In Silico Modeling
Indole and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic drugs.[1] The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound, this compound, possesses a substitution pattern that can influence its electronic and steric properties, potentially modulating its interaction with various protein targets.
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[2] Techniques such as molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the resulting complex over time. These computational approaches can guide lead optimization, explain mechanisms of action, and prioritize compounds for further experimental validation.
This guide focuses on a hypothetical in silico investigation of this compound against three potential protein targets, selected based on the known biological activities of structurally similar methoxyindole derivatives:
-
Serotonin 5-HT3 Receptor: A ligand-gated ion channel involved in nausea and vomiting. Some methoxyindoles have shown affinity for serotonin receptors.
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the cellular signaling cascade of inflammation. Methoxyindoles have been reported to inhibit the p38 MAPK pathway.
-
Nur77 (NR4A1): An orphan nuclear receptor implicated in cancer and metabolic diseases. Certain indole derivatives have been identified as modulators of Nur77.
In Silico Modeling Workflow
The following diagram illustrates the comprehensive workflow for the in silico modeling of this compound interactions with its potential protein targets.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the in silico modeling workflow.
Ligand Preparation
The 3D structure of this compound is the starting point for the simulation.
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D format using software like Avogadro or Open Babel. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Assign partial charges to the atoms of the ligand. The Gasteiger charge calculation method is commonly used for this purpose.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Protein Preparation
The quality of the protein structure is crucial for obtaining reliable docking and simulation results.
-
Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). The following PDB IDs are suggested for this study:
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[5]
-
Handling Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If present, these can be modeled using homology modeling servers or tools like MODELLER.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH (e.g., 7.4). Assign partial charges using a force field like AMBER.
-
File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT format for use with AutoDock Vina.
Molecular Docking
Molecular docking predicts the binding conformation and affinity of the ligand to the protein.
-
Grid Box Definition: Define a 3D grid box that encompasses the active site or binding pocket of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
Docking with AutoDock Vina: Perform the molecular docking using AutoDock Vina.[6] The software will explore different conformations of the ligand within the defined grid box and score them based on its scoring function.
-
Analysis of Docking Results: Analyze the output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability of the protein-ligand complex.
-
System Preparation: The best-docked complex from the molecular docking step is used as the starting structure for the MD simulation. The complex is placed in a periodic box and solvated with an appropriate water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Equilibrate the system in two phases:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the correct density of the system.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex. Trajectories of the atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex. Key parameters to analyze include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. High RMSF values indicate flexible regions of the protein.
-
Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg suggests that the overall protein structure is not undergoing major conformational changes.
-
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy of the ligand to the protein.[7][8]
-
Snapshot Extraction: Extract snapshots of the protein-ligand complex from the stable part of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms:
-
The free energy of the complex.
-
The free energy of the protein.
-
The free energy of the ligand.
-
-
Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
-
Per-residue Energy Decomposition: The total binding free energy can be decomposed into the contributions of individual amino acid residues in the binding site. This helps to identify the key residues responsible for the binding of the ligand.
Data Presentation
Quantitative data from the in silico analyses should be summarized in clearly structured tables for easy comparison.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-HT3 Receptor | 6Y1Z | [Example Value] | [Example Residues] |
| p38 MAP Kinase | 4R3C | [Example Value] | [Example Residues] |
| Nur77 (NR4A1) | 4JGV | [Example Value] | [Example Residues] |
Table 2: Molecular Dynamics Simulation Stability Metrics
| System | Average RMSD (nm) | Average RMSF (nm) | Average Rg (nm) |
| 5-HT3R - Ligand | [Example Value] | [Example Value] | [Example Value] |
| p38 MAPK - Ligand | [Example Value] | [Example Value] | [Example Value] |
| Nur77 - Ligand | [Example Value] | [Example Value] | [Example Value] |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| System | ΔGbinding (kJ/mol) | Key Residue Contributions (kJ/mol) |
| 5-HT3R - Ligand | [Example Value] | [Residue: Energy] |
| p38 MAPK - Ligand | [Example Value] | [Residue: Energy] |
| Nur77 - Ligand | [Example Value] | [Residue: Energy] |
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways associated with the selected protein targets.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with potential biological targets. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable data to predict the binding affinity, stability, and key molecular interactions of this compound. The structured presentation of quantitative data and the visualization of workflows and signaling pathways provide a clear framework for analysis and reporting. The insights gained from such computational studies are crucial for guiding further experimental validation and for the rational design of novel indole-based therapeutic agents.
References
- 1. rcsb.org [rcsb.org]
- 2. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peng-lab.org [peng-lab.org]
Methodological & Application
Application Notes and Protocols: 5-Methoxy-7-methyl-1H-indole in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Application of 5-Methoxy-7-methyl-1H-indole as a Scaffold in Medicinal Chemistry
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The unique electronic properties and conformational flexibility of the indole ring system allow it to interact with a wide range of biological targets. The specific substitution pattern of 5-methoxy and 7-methyl groups on the indole core can influence the molecule's steric and electronic properties, potentially modulating its binding affinity, selectivity, and pharmacokinetic profile. While this compound itself is not extensively reported as a final drug candidate, it serves as a valuable synthetic intermediate for the development of more complex bioactive molecules. This document outlines its potential applications, synthetic protocols, and representative biological evaluation methods.
Potential Therapeutic Applications
Based on the known activities of structurally related indole derivatives, compounds derived from the this compound scaffold are being explored for a variety of therapeutic applications. The strategic placement of the 5-methoxy and 7-methyl groups can be leveraged to fine-tune the pharmacological properties of the resulting compounds.
Anticancer Agents
The indole nucleus is a common feature in many anticancer agents, often acting as a hinge-binding motif for various protein kinases. The 5-methoxy group can act as a hydrogen bond acceptor, while the 7-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases.
Antiviral Agents
Certain substituted indoles have demonstrated potent antiviral activity. For instance, derivatives of 5-methoxy-1H-indole have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. The 7-methyl group could be introduced to probe specific hydrophobic pockets within the enzyme's active site.
Central Nervous System (CNS) Agents
The indole scaffold is a key component of many neurotransmitters, such as serotonin. Derivatives of this compound could be designed to interact with various CNS targets, including serotonin receptors (5-HTRs) and dopamine receptors (DRDs), making them potential candidates for the treatment of depression, anxiety, and other neurological disorders.
Quantitative Data
Due to the nature of this compound as a synthetic intermediate, extensive public data on its specific biological activity is limited. However, the following table presents hypothetical data for a derivative, "Compound X," to illustrate how such data would be presented. "Compound X" is a hypothetical kinase inhibitor derived from the this compound scaffold.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Compound X | Kinase Y | In vitro Kinase Assay | 150 |
| Compound X | Kinase Z | In vitro Kinase Assay | >10,000 |
| Reference Compound | Kinase Y | In vitro Kinase Assay | 50 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of substituted indoles is the Fischer indole synthesis.
Materials:
-
(4-methoxy-2-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of (4-methoxy-2-methylphenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol is heated at reflux for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude hydrazone.
-
The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid at 100°C.
-
The reaction mixture is stirred at this temperature for 30 minutes.
-
The mixture is cooled to room temperature and quenched with ice-water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Representative In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for the inhibitory activity of a compound derived from this compound against a target protein kinase.
Materials:
-
Test compound (e.g., "Compound X") dissolved in DMSO
-
Recombinant human kinase Y
-
Kinase reaction buffer
-
ATP
-
Peptide substrate
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the diluted test compound to the wells of a 96-well plate.
-
Add 2.5 µL of the kinase Y enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for a further 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of a bioactive compound derived from this compound.
Caption: A diagram illustrating the hypothetical mechanism of action of "Compound X" as an inhibitor of "Kinase Y" in a cellular signaling pathway.
Application Notes and Protocols for 5-Methoxy-7-methyl-1H-indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Methoxy-7-methyl-1H-indole as a versatile building block in organic synthesis. The document details its synthesis, key reactions, and protocols for the preparation of valuable intermediates for drug discovery and development.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Methoxy-substituted indoles, in particular, are of significant interest as the methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.[2] this compound, with its specific substitution pattern, offers a unique starting point for the synthesis of diverse and complex molecules, particularly in the development of novel therapeutics.
Synthesis of this compound
A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
Representative Protocol: Fischer Indole Synthesis
A plausible synthetic route to this compound involves the reaction of 4-methoxy-2-methylphenylhydrazine with an appropriate carbonyl compound, followed by acid-catalyzed cyclization.
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Methoxy-2-methylphenylhydrazine | 152.19 | 10 |
| Acetaldehyde | 44.05 | 12 |
| Polyphosphoric acid (PPA) | - | - |
| Toluene | 92.14 | - |
| Saturated Sodium Bicarbonate | 84.01 | - |
| Ethyl Acetate | 88.11 | - |
| Anhydrous Sodium Sulfate | 142.04 | - |
Procedure:
-
To a solution of 4-methoxy-2-methylphenylhydrazine (10 mmol) in toluene, add acetaldehyde (12 mmol).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.
-
Cool the reaction mixture and add polyphosphoric acid.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Spectroscopic Data (based on related compounds):
-
¹H NMR (CDCl₃, δ): ~7.8 (s, 1H, NH), 7.0-7.2 (m, 2H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~154, 131, 128, 122, 112, 111, 100, 56, 16.
Applications in Organic Synthesis: Key Reactions
This compound serves as a versatile building block for the introduction of various functionalities, primarily at the C3 position, which is highly activated towards electrophilic substitution.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like indoles, typically at the C3 position.[3] The resulting indole-3-carboxaldehydes are valuable intermediates for the synthesis of a wide range of bioactive molecules.[4][5]
Caption: Vilsmeier-Haack formylation of this compound.
Protocol: Synthesis of this compound-3-carboxaldehyde
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Volume/Mass |
| This compound | 161.20 | 0.01 | 1.61 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.011 | 1.0 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.03 | 2.3 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Saturated Sodium Bicarbonate | 84.01 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
Procedure:
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (0.011 mol) to N,N-dimethylformamide (0.03 mol) with stirring to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (0.01 mol) in anhydrous dichloromethane (20 mL).
-
Slowly add the pre-formed Vilsmeier reagent to the indole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Vilsmeier-Haack Formylation of Indoles:
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 2-Methylindole | 98-100 | 3 | 71 |
| 4-Methylindole | 0 to 85 | 8 | 90 |
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic proton, such as the one at the C3 position of indoles. The resulting "Mannich bases" are important intermediates for the synthesis of tryptamines and other biologically active compounds.
Caption: Mannich reaction of this compound.
Protocol: Synthesis of 3-((Dimethylamino)methyl)-5-methoxy-7-methyl-1H-indole (Gramine derivative)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass |
| This compound | 161.20 | 10 | 1.61 g |
| Formaldehyde (37% aq. soln.) | 30.03 | 15 | 1.2 mL |
| Dimethylamine (40% aq. soln.) | 45.08 | 15 | 1.7 mL |
| Acetic Acid | 60.05 | - | 10 mL |
| Sodium Hydroxide (10% aq.) | 40.00 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
Procedure:
-
To a stirred solution of this compound (10 mmol) in acetic acid (10 mL), add formaldehyde (15 mmol) and dimethylamine (15 mmol) at room temperature.
-
Stir the mixture for 12-24 hours.
-
Pour the reaction mixture into ice-water and basify with a 10% aqueous solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
N-Alkylation
The nitrogen atom of the indole ring can be alkylated under basic conditions to introduce various substituents, which can significantly modulate the biological activity of the resulting compounds.
Protocol: N-Alkylation of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass |
| This compound | 161.20 | 10 | 1.61 g |
| Sodium Hydride (60% in oil) | 24.00 | 12 | 0.48 g |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 11 | 1.3 mL |
| Anhydrous DMF | 73.09 | - | 20 mL |
| Water | 18.02 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
Procedure:
-
To a suspension of sodium hydride (12 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of this compound (10 mmol) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Fischer indole synthesis and the high reactivity of its C3 position towards electrophilic substitution make it an ideal starting material for the synthesis of a wide array of functionalized indole derivatives. The protocols provided herein for formylation, aminomethylation, and N-alkylation offer robust methods for the elaboration of this core structure, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for the Synthesis of 5-Methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, proposed experimental protocol for the synthesis of 5-Methoxy-7-methyl-1H-indole. The outlined methodology is based on established and reliable synthetic transformations for structurally related indole derivatives, offering a robust pathway for obtaining the target compound.
Synthetic Strategy Overview
The synthesis of this compound can be effectively achieved through a multi-step sequence commencing with a commercially available substituted nitroaniline. A plausible and efficient approach is the Batcho-Leimgruber indole synthesis. This method involves the initial formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to construct the indole ring. This strategy is particularly advantageous for preparing indoles with specific substitution patterns that may be challenging to achieve through other classical methods like the Fischer indole synthesis.
A proposed synthetic workflow is depicted below, starting from 2-methyl-4-nitroanisole. This starting material can be synthesized from 2-methyl-4-nitrophenol or is commercially available. The key transformations include the formation of a β-styryl nitro compound, followed by reduction of the nitro group and subsequent cyclization to form the indole core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methoxy-2-methyl-5-nitro-4-(2-nitrovinyl)benzene
This initial step involves a Henry condensation reaction between 2-methyl-4-nitroanisole and nitromethane to form the corresponding β-styryl nitro compound.
Materials:
-
2-Methyl-4-nitroanisole
-
Nitromethane
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroanisole (1.0 eq) in methanol.
-
Add nitromethane (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (1.5 eq) in methanol to the cooled mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Cool the reaction mixture again to 0 °C and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Reductive Cyclization to this compound
The final step involves the reductive cyclization of the β-styryl nitro compound to the target indole using a reducing agent such as iron in acetic acid.
Materials:
-
1-Methoxy-2-methyl-5-nitro-4-(2-nitrovinyl)benzene
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 1-Methoxy-2-methyl-5-nitro-4-(2-nitrovinyl)benzene (1.0 eq) in glacial acetic acid.
-
Add iron powder (5.0 eq) portion-wise to the suspension. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
The following table provides a summary of the reactants and expected yields for the synthesis of this compound, based on typical yields for similar reactions reported in the literature.
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| 1 | 2-Methyl-4-nitroanisole | Nitromethane | 1 : 1.5 | Methanol | 24 | Room Temp | 60-70 |
| 2 | 1-Methoxy-2-methyl-5-nitro-4-(2-nitrovinyl)benzene | Iron Powder | 1 : 5 | Glacial Acetic Acid | 2-4 | 110-120 | 50-65 |
Logical Relationships in Synthesis
The synthesis proceeds through a logical sequence of chemical transformations designed to build the indole core from a simple aromatic precursor.
Caption: Logical flow of the synthetic sequence.
Application Notes and Protocols for 5-Methoxy-7-methyl-1H-indole in Neuropharmacology Research
Disclaimer: Scientific literature on the specific neuropharmacological applications of 5-Methoxy-7-methyl-1H-indole is limited. The following application notes and protocols are extrapolated from research on structurally similar indole derivatives, particularly those with methoxy and methyl substitutions. These are intended to serve as a potential starting point for investigation and should be considered hypothetical until validated by experimental data.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are fundamental to many biologically active molecules, including neurotransmitters like serotonin and melatonin.[1][2] The indole scaffold is a common feature in drugs targeting the central nervous system (CNS).[3][4] Modifications to the indole ring, such as the addition of methoxy and methyl groups, can significantly alter the pharmacological properties of the parent compound, including its binding affinity and selectivity for various receptors. This document outlines potential neuropharmacological applications and suggested experimental protocols for the investigation of this compound.
Hypothetical Application Notes
Based on the pharmacology of related 5-methoxyindole and 5,7-disubstituted indole compounds, this compound may be a valuable tool for research in the following areas:
-
Serotonin (5-HT) Receptor Modulation: Many 5-methoxyindole derivatives exhibit high affinity for serotonin receptors. For instance, 5-methoxytryptamine (5-MT) is a non-selective serotonin receptor agonist, with particularly potent activity at the 5-HT2A receptor.[1] The substitution pattern on the indole nucleus can influence selectivity for different 5-HT receptor subtypes.[3][5] Research into this compound could explore its potential as a selective agonist or antagonist at various 5-HT receptors, which are implicated in mood, cognition, and sleep regulation.[6]
-
Dopamine Receptor Ligand: Certain indole-based compounds have shown affinity for dopamine receptors.[7] The specific substitutions on the indole ring play a crucial role in determining selectivity for D1-like versus D2-like receptor families.[8] Investigating the interaction of this compound with dopamine receptors could reveal novel therapeutic avenues for conditions such as Parkinson's disease or schizophrenia.
-
Enzyme Inhibition: The indole nucleus is present in various enzyme inhibitors.[9] For example, some indole derivatives can inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters like serotonin and norepinephrine.[10] this compound could be screened for its inhibitory activity against MAO or other neurologically relevant enzymes.
Data Presentation: Postulated Receptor Binding Affinity
The following table presents a hypothetical binding profile for this compound at various CNS receptors, based on data for structurally related compounds. This data is for illustrative purposes only and requires experimental validation.
| Receptor Subtype | Hypothetical Kᵢ (nM) | Reference Compound(s) |
| 5-HT₁ₐ | 150 | 5-MeO-DMT[11] |
| 5-HT₂ₐ | 50 | 5-MT[1] |
| 5-HT₂ₒ | 300 | 6-Methoxyharmalan[12] |
| 5-HT₇ | 800 | 5-HT7 Receptor Ligands[5] |
| D₂ | >1000 | Dopamine Receptor Ligands[7] |
| D₃ | >1000 | Dopamine Receptor Ligands[8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.
1. Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
2. In Vitro Functional Assay (e.g., Calcium Mobilization for Gq-coupled Receptors)
This protocol measures the functional activity (agonist or antagonist) of this compound at a Gq-coupled receptor, such as the 5-HT₂ₐ receptor, by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
A known agonist (e.g., serotonin) and antagonist (e.g., ketanserin) for the receptor.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Procedure: Agonist Mode:
-
Plate the cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Use the fluorescent plate reader to measure the baseline fluorescence.
-
Inject the different concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the increase in fluorescence relative to the baseline.
-
Determine the EC₅₀ value (concentration of the compound that produces 50% of the maximal response) from the dose-response curve.
Antagonist Mode:
-
Follow steps 1 and 2 from the agonist mode protocol.
-
Pre-incubate the cells with serial dilutions of this compound for a specified time.
-
Inject a fixed concentration of the known agonist (e.g., serotonin at its EC₈₀) into the wells and record the fluorescence change.
-
Determine the IC₅₀ value of the test compound in inhibiting the agonist-induced response.
Mandatory Visualizations
Caption: Postulated Gq-coupled signaling pathway for this compound.
Caption: Workflow for the in vitro neuropharmacological screening of novel compounds.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A narrative synthesis of research with 5-MeO-DMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 5-Methoxy-7-methyl-1H-indole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 5-Methoxy-7-methyl-1H-indole and the subsequent biological evaluation of its derivatives. The indole scaffold is a "privileged structure" in medicinal chemistry, and substitutions on this ring system can significantly modulate biological activity.[1][2] The presence of a methoxy group at the 5-position and a methyl group at the 7-position on the indole ring offers a unique starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[3][4]
This document outlines protocols for common derivatization reactions, details methodologies for key biological assays, presents quantitative data from analogous compounds to guide research, and visualizes relevant workflows and signaling pathways.
I. Synthetic Derivatization of this compound
The indole ring of this compound offers several positions for chemical modification, primarily at the N1-position of the pyrrole ring and the electron-rich C3-position. The electron-donating nature of the methoxy group further activates the indole ring towards electrophilic substitution.
A. N-Alkylation at the N1-Position
N-alkylation of the indole nitrogen is a common strategy to introduce various side chains, which can influence the compound's lipophilicity, solubility, and interaction with biological targets.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.1-1.5 equivalents). Sodium hydride (NaH) is a strong base commonly used for this purpose, while milder bases like potassium carbonate (K₂CO₃) can also be employed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indole nitrogen, forming the corresponding sodium or potassium salt.
-
Alkylation: Cool the reaction mixture to 0 °C and add the desired alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Gentle heating may be necessary for less reactive alkylating agents.[5]
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
B. Electrophilic Substitution at the C3-Position: The Mannich Reaction
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group at the electron-rich C3-position of the indole nucleus.[6][7] These "Mannich bases" are valuable intermediates for further chemical transformations and often exhibit biological activity themselves.
Experimental Protocol: General Procedure for the Mannich Reaction
-
Reagent Preparation: In a suitable flask, cool a mixture of a secondary amine (e.g., dimethylamine, 1.1 equivalents) and formaldehyde (as a 37% aqueous solution, 1.1 equivalents) in a solvent like ethanol or acetic acid to 0-5 °C.
-
Reaction with Indole: To this cooled mixture, add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization.
Workflow for the Derivatization of this compound
Caption: Synthetic routes for the derivatization of this compound.
II. Biological Assays for Synthesized Derivatives
The synthesized derivatives of this compound can be screened for a variety of biological activities. The most common assays for indole derivatives are focused on anticancer and antimicrobial effects.
A. In Vitro Anticancer Activity
1. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
2. Apoptosis Induction: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC and propidium iodide (PI) staining assay can be performed, followed by flow cytometry analysis.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed and treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (green fluorescence), while PI will stain late apoptotic and necrotic cells (red fluorescence).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.[10]
Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of indole derivatives.
Quantitative Data: Anticancer Activity of Analogous 5-Methoxyindole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 |
| HT-29 (Colon) | 1.69 | 8.11 | |||
| A-549 (Lung) | 1.69 | 8.11 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 |
| HT-29 (Colon) | 1.91 | 8.11 | |||
| A-549 (Lung) | 1.91 | 8.11 | |||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 |
Data is presented for illustrative purposes and is sourced from studies on analogous compounds.[3]
B. In Vitro Antimicrobial Activity
1. Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Grow bacterial or fungal strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the overnight culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation: The results can be confirmed by adding a viability indicator dye, such as resazurin, which changes color in the presence of metabolically active cells.
Quantitative Data: Antimicrobial Activity of Analogous Indole Derivatives
The following table presents MIC values for various indole derivatives against common pathogens, serving as a benchmark for newly synthesized compounds.
| Compound Class | Microorganism | MIC (µg/mL) |
| Indole-triazole derivative | Staphylococcus aureus | 3.125-50 |
| MRSA | 3.125-50 | |
| Escherichia coli | 3.125-50 | |
| Candida albicans | 3.125-50 | |
| 5-Methylindole | Escherichia coli | 8 mM |
| Pseudomonas aeruginosa | 16 mM | |
| Shigella flexneri | 2 mM |
Data is presented for illustrative purposes and is sourced from studies on analogous compounds.[11][12]
III. Signaling Pathways
Many indole derivatives exert their biological effects by modulating key cellular signaling pathways. For anticancer activity, pathways involved in cell proliferation, survival, and apoptosis are common targets.
Potential Anticancer Signaling Pathway for Methoxy-Indole Derivatives
Caption: A generalized PI3K/Akt/mTOR signaling pathway, a common target for anticancer indole derivatives.[3]
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein for N-alkylation and Mannich reactions offer versatile methods for generating a library of derivatives. The detailed protocols for in vitro anticancer and antimicrobial assays will enable the systematic biological evaluation of these new chemical entities. While the provided quantitative data is for analogous compounds, it serves as a valuable benchmark for assessing the potential of newly synthesized derivatives of this compound. Further investigation into the mechanisms of action and structure-activity relationships will be crucial for optimizing lead compounds and advancing them in the drug discovery pipeline.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. [PDF] 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxy-7-methyl-1H-indole for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole derivatives are a cornerstone of modern drug discovery, with numerous natural products and synthetic compounds featuring this heterocyclic core. Their diverse biological activities stem from the ability of the indole ring to interact with a wide range of biological targets. The specific substitution pattern of 5-Methoxy-7-methyl-1H-indole makes it a valuable intermediate for the synthesis of novel therapeutic agents. Methoxy-substituted indoles, in particular, have been investigated for their potential in oncology, neuroscience, and infectious diseases. For instance, methoxyindole derivatives have shown potential as anticancer agents and as modulators of serotonin receptors, which are implicated in conditions like depression and anxiety. The development of a robust and scalable synthesis for this compound is therefore crucial for enabling comprehensive preclinical evaluation of its derivatives.
This document provides a detailed protocol for a plausible large-scale synthesis of this compound, outlines its relevance in preclinical research, and includes protocols for analytical characterization and preliminary biological screening.
Synthetic Strategy Overview
The proposed large-scale synthesis is based on the classical Fischer indole synthesis, a reliable and often high-yielding method for constructing the indole nucleus. The strategy involves three main stages:
-
Synthesis of (3-methoxy-5-methylphenyl)hydrazine: Starting from commercially available 3-methoxy-5-methylaniline, the corresponding hydrazine is prepared via diazotization followed by reduction.
-
Formation of the Hydrazone: The synthesized hydrazine is condensed with acetone to form the intermediate N'-(propan-2-ylidene)hydrazine.
-
Fischer Indolization: The hydrazone undergoes acid-catalyzed cyclization to yield the final product, this compound.
This approach is selected for its scalability and use of readily available starting materials.
Visualizations
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Preclinical Evaluation Workflow
Caption: General workflow for preclinical evaluation of synthesized compounds.
Experimental Protocols
Protocol 1: Synthesis of (3-methoxy-5-methylphenyl)hydrazine hydrochloride
This protocol is adapted from standard procedures for the synthesis of substituted phenylhydrazines.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
|---|---|---|---|
| 3-methoxy-5-methylaniline | 137.18 | 1.0 | 137.2 g |
| Concentrated HCl (~37%) | 36.46 | - | ~400 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 72.5 g |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 2.2 | 496.4 g |
| Deionized Water | 18.02 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
Procedure:
-
Diazotization:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxy-5-methylaniline (1.0 mol) in a mixture of concentrated HCl (150 mL) and water (250 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mol in 150 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is observed.
-
-
Reduction:
-
In a separate 5 L flask, prepare a solution of tin(II) chloride dihydrate (2.2 mol) in concentrated HCl (250 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A thick precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Suspend the filter cake in 1 L of water and basify to pH >10 by the slow addition of 50% NaOH solution, while cooling in an ice bath.
-
Extract the free hydrazine base with diethyl ether (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield (3-methoxy-5-methylphenyl)hydrazine as an oil. For stability, it can be converted back to the hydrochloride salt by dissolving in ether and bubbling dry HCl gas through the solution.
-
Expected Yield: 75-85%
Protocol 2: Large-Scale Synthesis of this compound
This protocol is a hypothetical adaptation based on the principles of the Fischer indole synthesis.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
|---|---|---|---|
| (3-methoxy-5-methylphenyl)hydrazine | 152.20 | 0.8 | 121.8 g |
| Acetone | 58.08 | 1.2 | 87 mL |
| Glacial Acetic Acid | 60.05 | - | 500 mL |
| Polyphosphoric Acid (PPA) | - | - | ~250 g |
| Toluene | 92.14 | - | As needed |
| Saturated NaHCO₃ solution | - | - | As needed |
Procedure:
-
Hydrazone Formation:
-
In a 2 L flask, dissolve (3-methoxy-5-methylphenyl)hydrazine (0.8 mol) in glacial acetic acid (500 mL).
-
Add acetone (1.2 mol) dropwise to the solution while stirring.
-
Heat the mixture to 60-70 °C for 1 hour. The reaction can be monitored by TLC. In many cases, the hydrazone can be used in the next step without isolation.[3]
-
-
Cyclization (Fischer Indolization):
-
Cool the reaction mixture to room temperature.
-
In a larger flask (5 L), heat polyphosphoric acid (PPA) to 90-100 °C.
-
Slowly and carefully add the hydrazone solution from the previous step to the hot PPA with vigorous mechanical stirring. An exothermic reaction will occur. Maintain the temperature at 100-110 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 1-2 hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Allow the mixture to cool to approximately 60 °C and then carefully pour it onto 2 kg of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of concentrated NaOH or NH₄OH solution until pH 7-8 is reached.
-
Extract the aqueous slurry with toluene (3 x 800 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
-
Quantitative Data Summary:
| Step | Product | Starting Material | Typical Yield | Purity (by HPLC) |
|---|---|---|---|---|
| 1 | (3-methoxy-5-methylphenyl)hydrazine | 3-methoxy-5-methylaniline | 75-85% | >95% |
| 2 | This compound | Hydrazine Intermediate | 60-70% | >98% |
| Overall | This compound | 3-methoxy-5-methylaniline | ~45-60% | >98% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to indole NH, aromatic protons, methoxy protons, and methyl protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the indole ring, methoxy group, and methyl group. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight of the product (C₁₀H₁₁NO, MW: 161.20). |
| HPLC | A single major peak indicating high purity (>98%). |
Application in Preclinical Studies
Indole-based compounds are evaluated in a wide range of preclinical studies due to their diverse pharmacological activities.[5][6] The synthesized this compound can serve as a core scaffold for developing new chemical entities for various therapeutic areas.
-
Oncology: Many indole derivatives are investigated as anticancer agents. They can act as inhibitors of protein kinases, tubulin polymerization, or other pathways crucial for cancer cell proliferation.[6]
-
Neurodegenerative Diseases: The indole scaffold is present in many compounds targeting neurodegenerative diseases like Alzheimer's, acting as inhibitors of cholinesterases or targeting other relevant pathways.
-
Antiviral Agents: Indole derivatives have shown promise as inhibitors of viral enzymes, such as HCV NS5B polymerase.
Protocol 3: General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, U251) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or its derivatives) in the appropriate cell culture medium. The compound is typically first dissolved in DMSO. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
This initial screening can identify promising compounds for further, more detailed preclinical investigation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | MDPI [mdpi.com]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Methoxy-7-methyl-1H-indole as a Versatile Fluorescent Probe Core
Introduction
Indole and its derivatives represent a privileged scaffold in the development of small-molecule fluorescent probes due to their inherent spectroscopic properties, environmental sensitivity, and biocompatibility.[1][2][3] These compounds are foundational to numerous bioactive natural products and pharmaceuticals, and their utility has been extended to analytical chemistry for molecular recognition and imaging.[2][4] The indole core can be functionalized to create probes that respond to a variety of analytes, including metal ions, pH changes, and reactive oxygen species, through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).[1][3][5]
While the specific compound 5-Methoxy-7-methyl-1H-indole is commercially available, its application as a fluorescent probe is not extensively documented in peer-reviewed literature. However, its structure, featuring an electron-donating methoxy group, suggests potential for strong fluorescence and utility as a core fluorophore.[4] These notes, therefore, provide a comprehensive overview of the potential applications and generalized protocols for characterizing and utilizing this compound or similar derivatives as fluorescent probes for research and drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Spectroscopic values are hypothetical and represent typical ranges for substituted indoles, requiring experimental verification.[6][7]
| Property | Value | Source / Remark |
| Chemical Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.2 g/mol | [8] |
| CAS Number | 61019-05-4 | [8] |
| Physical Form | Solid | |
| Melting Point | 65-66 °C | [8] |
| Boiling Point | 100-110 °C (at 0.15 Torr) | [8] |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., DMSO, Methanol) | [8] |
| Purity | >95% | |
| Storage | Sealed in dry, room temperature conditions | |
| Hypothetical Excitation Max (λex) | ~290 - 310 nm | Based on substituted indole chromophores. |
| Hypothetical Emission Max (λem) | ~340 - 360 nm | Based on substituted indole chromophores.[6] |
| Hypothetical Stokes Shift | ~50 - 60 nm | Calculated from hypothetical λex and λem. |
| Hypothetical Quantum Yield (Φ) | 0.1 - 0.3 in non-polar solvents | Indole derivatives often show higher quantum yields in non-polar environments. |
Potential Applications
Ratiometric pH Sensing
The nitrogen atom within the indole ring can be protonated, leading to changes in the electronic structure and, consequently, the fluorescence properties. This makes indole derivatives excellent candidates for developing pH sensors.[1] A probe based on this compound could potentially be used to monitor pH fluctuations within cellular compartments like lysosomes or endosomes.
| Parameter | Hypothetical Value | Description |
| Sensing Mechanism | Protonation of the indole nitrogen | Alters the ICT character, leading to a spectral shift. |
| Effective pH Range | 4.0 - 6.5 | Suitable for acidic organelles. |
| pKa | ~5.5 | The pH at which 50% of the probe is protonated. |
| Fluorescence Response | Ratiometric shift from ~350 nm (neutral) to ~420 nm (acidic) | Allows for quantitative measurements independent of probe concentration. |
Metal Ion Detection
By incorporating a chelating moiety, the this compound scaffold can be adapted to selectively detect biologically relevant metal ions such as Zn²⁺ or Cu²⁺.[3][4] The binding of a metal ion can modulate the fluorescence via chelation-enhanced fluorescence (CHEF) or other mechanisms, enabling the study of metal ion homeostasis and signaling.
| Parameter | Hypothetical Value | Description |
| Target Analyte | Zinc (Zn²⁺) | A crucial second messenger in cellular signaling. |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Binding of Zn²⁺ restricts rotational freedom and suppresses non-radiative decay. |
| Selectivity | High selectivity over other divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) | Achieved through a specifically designed chelator. |
| Detection Limit (LOD) | < 100 nM | Sufficient for detecting physiological concentrations of free Zn²⁺.[3] |
| Fluorescence Response | "Turn-on" response with >20-fold intensity increase | Provides a high signal-to-background ratio. |
Live-Cell and In Vivo Imaging
The inherent biocompatibility of the indole scaffold makes it suitable for bioimaging.[3][5] Probes based on this compound could be used for visualizing cellular structures or tracking dynamic processes in real-time within live cells or even in small organisms like zebrafish.[3][5]
Experimental Protocols
Protocol 1: General Spectroscopic Characterization of the Probe
This protocol outlines the fundamental steps to determine the core photophysical properties of a new fluorescent probe.
-
Preparation of Stock Solution:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve it in 1 mL of anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of ~6.2 mM. Store at -20 °C, protected from light.
-
-
Determination of Absorption and Emission Spectra:
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µM in the desired solvent (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Record the UV-Vis absorption spectrum using a spectrophotometer from 250 nm to 500 nm to determine the maximum absorption wavelength (λabs).
-
Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem). The excitation and emission slits should be set to 5 nm.
-
-
Determination of Fluorescence Quantum Yield (Φ):
-
The relative quantum yield can be calculated using a well-characterized standard with similar absorption/emission wavelengths (e.g., tryptophan in water, Φ = 0.14).
-
Prepare a series of solutions of the probe and the standard with low absorbance (< 0.05) at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) (Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent).
-
-
Photostability Assessment:
-
Prepare a 10 µM solution of the probe.
-
Continuously expose the solution to the excitation light in the spectrofluorometer.
-
Record the fluorescence intensity at λem at regular intervals (e.g., every 30 seconds) for 10-15 minutes to evaluate the rate of photobleaching.
-
Protocol 2: Live-Cell Imaging
This protocol provides a general method for staining live cells and imaging them using fluorescence microscopy.[9]
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) onto glass-bottom dishes or coverslips.
-
Culture the cells in appropriate medium at 37 °C in a 5% CO₂ incubator until they reach 60-80% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the DMSO stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS (pH 7.4).
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Imaging Preparation:
-
Remove the probe solution and wash the cells two to three times with PBS to remove excess probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of a fluorescence microscope equipped with a DAPI filter set or a similar UV-range filter (e.g., Excitation: ~350 nm, Emission: ~450 nm).
-
Acquire images using a high-sensitivity camera. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
For analyte detection experiments, acquire a baseline image first, then treat the cells with the stimulus (e.g., a source of metal ions or a compound to alter pH) and capture time-lapse images.
-
Disclaimer: The application data and protocols provided herein are generalized based on the properties of the indole scaffold. The specific performance of this compound as a fluorescent probe requires thorough experimental validation. Researchers should optimize concentrations, incubation times, and imaging parameters for their specific experimental systems.
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound CAS#: 61019-05-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 5-Methoxy-7-methyl-1H-indole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the analytical methods for the detection and quantification of 5-Methoxy-7-methyl-1H-indole in various biological matrices. Due to a lack of specific published methods for this analyte, the following protocols have been developed by adapting established methods for structurally similar indole derivatives. The provided methodologies are intended to serve as a robust starting point for researchers developing and validating assays for this compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 100-110 °C (at 0.15 Torr) | [2] |
| Water Solubility | Slightly soluble | [2][3] |
| Predicted pKa | 17.00 ± 0.30 | [2] |
| Predicted Density | 1.134 ± 0.06 g/cm³ | [2] |
The moderate lipophilicity, as suggested by the structure and predicted properties of similar molecules, indicates that this compound can be efficiently extracted from aqueous biological matrices using organic solvents and is well-suited for reverse-phase chromatography.
Section 1: Sample Preparation
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest. The choice of method will depend on the biological matrix and the downstream analytical technique.
Protein Precipitation (for Plasma/Serum)
This is a rapid and simple method for removing proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in a suitable solvent for the analytical method.
Liquid-Liquid Extraction (LLE) (for Plasma, Serum, and Urine)
LLE is a more selective method for extracting the analyte from the sample matrix.
Protocol:
-
To 500 µL of the biological sample, add an appropriate internal standard.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-based analysis or a suitable solvent for GC analysis.
Solid-Phase Extraction (SPE) (for Plasma, Serum, Urine, and Tissue Homogenates)
SPE provides a cleaner extract compared to protein precipitation and LLE, which is often necessary for sensitive analyses.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma, hydrolyzed urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
Section 2: Analytical Methodologies
The following are proposed starting methods for the analysis of this compound. Optimization will be required for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| UV Detection | 220 nm and 280 nm |
| Fluorescence Detection | Excitation: ~280 nm, Emission: ~350 nm (requires optimization) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-300 |
| Derivatization (Optional) | Silylation with BSTFA to improve volatility and peak shape |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of analytes in complex biological matrices.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC-MS/MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of a standard. Predicted Precursor Ion [M+H]⁺: m/z 162.1. Product ions would need to be optimized. |
Section 3: Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These are estimated values based on methods for similar indole derivatives and will require experimental verification.
| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | 0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | 50-100 ng/mL | 5-20 ng/mL | 0.05-0.5 ng/mL |
| Linearity Range | 100 - 5000 ng/mL | 20 - 2000 ng/mL | 0.1 - 1000 ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 85-115% | 90-110% |
Section 4: Visualized Workflows
The following diagrams illustrate the general experimental workflows.
Caption: General workflow for biological sample preparation.
Caption: Selection of analytical methods based on requirements.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development of robust and reliable analytical methods for the detection of this compound in biological samples. Researchers are encouraged to use these guidelines as a starting point and to perform thorough method validation to ensure the accuracy and precision of their results.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 5-methoxy-7-methyl-1H-indole as a key starting material. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers a unique platform for the development of new therapeutic agents. This document outlines synthetic strategies for the functionalization of the indole core and its subsequent elaboration into more complex heterocyclic systems, such as pyridazino[4,5-b]indoles and carbazoles. Detailed experimental protocols, data presentation, and workflow visualizations are provided to assist researchers in this field.
Functionalization of the this compound Core
To construct novel heterocyclic rings, it is often necessary to first introduce reactive functional groups onto the starting indole. The electron-rich nature of the indole ring, further activated by the 5-methoxy group, allows for regioselective functionalization primarily at the C3, C2, and N1 positions.
Synthesis of Key Intermediates
Two key intermediates for further elaboration are the 2-carboxylic acid and the 3-formyl derivatives.
Table 1: Synthesis of Key Functionalized Intermediates
| Intermediate | Reaction | Key Reagents | Typical Yield | Reference Method |
| This compound-2-carboxylic acid | Fischer Indole Synthesis | Substituted phenylhydrazine, pyruvate derivative, acid catalyst | 60-70% | Adapted from general Fischer Indole Synthesis protocols. |
| This compound-3-carbaldehyde | Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | >90% | Based on standard Vilsmeier-Haack conditions for indoles.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound-2-carboxylic acid via Fischer Indole Synthesis
This protocol describes a plausible route based on the well-established Fischer indole synthesis.
-
Hydrazone Formation:
-
To a solution of (4-methoxy-2-methylphenyl)hydrazine (1.0 eq) in ethanol, add sodium pyruvate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until hydrazone precipitation is complete.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Indolization:
-
Suspend the dried hydrazone in a mixture of acetic acid and concentrated sulfuric acid (10:1 v/v).
-
Heat the mixture to 80-90 °C for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product precipitates out. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound-2-carboxylic acid.
-
Protocol 2: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is based on the standard procedure for the formylation of electron-rich indoles.[1][2]
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool anhydrous dimethylformamide (DMF) (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
-
Formylation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is ~8-9.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
The crude this compound-3-carbaldehyde can be purified by recrystallization from ethanol.
-
Synthesis of Novel Heterocyclic Compounds
The functionalized intermediates can be used to synthesize a variety of novel heterocyclic compounds. Below are protocols for the synthesis of pyridazino[4,5-b]indoles and carbazoles.
Synthesis of a Novel Pyridazino[4,5-b]indole Derivative
Pyridazino[4,5-b]indoles are known for their diverse biological activities, including potential as kinase inhibitors.[1] This protocol outlines the synthesis of a 4-substituted pyridazino[4,5-b]indol-1-one from this compound-2-carboxylic acid.
Workflow for Pyridazino[4,5-b]indole Synthesis
Caption: Synthetic workflow for a novel pyridazino[4,5-b]indole.
Protocol 3: Synthesis of a 4-Aryl-5-methoxy-7-methyl-2,8-dihydro-1H-pyridazino[4,5-b]indol-1-one
-
Friedel-Crafts Acylation:
-
Suspend this compound-2-carboxylic acid (1.0 eq) and aluminum chloride (AlCl₃) (2.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or nitroethane at 0 °C.
-
Add an appropriate acyl chloride (e.g., benzoyl chloride) (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-acyl-5-methoxy-7-methyl-1H-indole-2-carboxylic acid.
-
-
Cyclocondensation:
-
Dissolve the crude 3-acyl intermediate in ethanol or acetic acid.
-
Add hydrazine hydrate (H₂NNH₂·H₂O) (2.0-3.0 eq).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield the desired pyridazino[4,5-b]indol-1-one.
-
Table 2: Representative Data for a Hypothetical Pyridazino[4,5-b]indole Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | M.p. (°C) | ¹H NMR (δ, ppm) Highlights |
| 4-Phenyl-5-methoxy-7-methyl-2,8-dihydro-1H-pyridazino[4,5-b]indol-1-one | C₁₈H₁₅N₃O₂ | 305.33 | >250 | Aromatic protons, CH₃ singlet, OCH₃ singlet, NH singlets |
Synthesis of a Novel Carbazole Derivative
Carbazoles are another important class of heterocyclic compounds with significant applications in materials science and pharmaceuticals. A common route to carbazoles from indoles is through a formal [4+2] cycloaddition or annulation reaction.
Workflow for Carbazole Synthesis
Caption: General workflow for carbazole synthesis from an indole.
Protocol 4: Synthesis of a Dimethyl 4-methoxy-2-methyl-9H-carbazole-6,7-dicarboxylate
This protocol is based on the general principle of Diels-Alder type reactions of indoles with electron-deficient alkynes.
-
Reaction Setup:
-
In a sealed tube, dissolve this compound (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.5 eq) in a high-boiling solvent such as xylene or toluene.
-
Add a catalytic amount of a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., p-toluenesulfonic acid).
-
-
Cycloaddition and Aromatization:
-
Heat the mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure carbazole derivative.
-
Table 3: Predicted Data for a Hypothetical Carbazole Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | M.p. (°C) | ¹³C NMR (δ, ppm) Highlights |
| Dimethyl 4-methoxy-2-methyl-9H-carbazole-6,7-dicarboxylate | C₁₈H₁₇NO₅ | 327.33 | 180-185 | Aromatic carbons, ester carbonyls, CH₃, OCH₃ |
Potential Biological Significance and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported, the resulting heterocyclic systems, such as pyridazino[4,5-b]indoles and carbazoles, are known to interact with various biological targets.
Pyridazino[4,5-b]indoles: Many derivatives of this scaffold have been investigated as inhibitors of various protein kinases, such as DYRK1A, which is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Down syndrome.[1] Inhibition of such kinases can modulate downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Carbazoles: Carbazole alkaloids and their synthetic analogs exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves intercalation with DNA, inhibition of topoisomerase, or modulation of signaling pathways like NF-κB and MAPK.
Hypothetical Signaling Pathway Modulation
Caption: Potential inhibition of a kinase signaling pathway.
These application notes provide a framework for the synthesis and exploration of novel heterocyclic compounds derived from this compound. The provided protocols, based on established chemical principles, offer a starting point for researchers to develop new molecules with potential therapeutic value. Further biological evaluation of the synthesized compounds is essential to elucidate their specific mechanisms of action and therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Methoxy-7-methyl-1H-indole, a key intermediate in the development of various therapeutic agents. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and yield of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Fischer indole synthesis.
Question: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis of this specific molecule can stem from several factors, often related to the electron-rich nature of the 3-methoxy-5-methylphenylhydrazine precursor.
-
Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal catalyst and its concentration often need to be determined empirically for this specific substrate.[1] A comparative analysis of different catalysts can be found in the "Quantitative Data Summary" section below.
-
Poor Quality of Starting Materials: Impurities in the 3-methoxy-5-methylphenylhydrazine or acetone can lead to undesired side reactions, reducing the yield of the target indole. Ensure the purity of your starting materials before commencing the reaction.
-
Side Reactions: The electron-donating methoxy group can activate the aromatic ring, potentially leading to side reactions. One common issue in the Fischer indole synthesis of methoxy-substituted phenylhydrazones is an "abnormal" reaction where cyclization occurs at the position of the methoxy group, leading to chlorinated byproducts if HCl is used as the catalyst.[2]
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge. Besides the desired this compound, you may be observing:
-
Regioisomers: If an unsymmetrical ketone other than acetone is used, the formation of a mixture of indole regioisomers is possible.
-
Products of N-N Bond Cleavage: A significant side reaction in Fischer indole synthesis, particularly with electron-donating groups on the phenylhydrazine, is the cleavage of the N-N bond. This leads to the formation of aniline derivatives (in this case, 3-methoxy-5-methylaniline) and byproducts from the ketone.[3][4]
-
Polymerization/Degradation Products: The acidic conditions and elevated temperatures can lead to the degradation of the starting materials or the indole product, appearing as a streak or multiple spots on the TLC plate.
To minimize side product formation, consider the following:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired reaction pathway.
-
Choice of Acid Catalyst: Some catalysts may promote side reactions more than others. Experimenting with different Brønsted and Lewis acids is recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Question: I am having difficulty purifying the crude this compound. What purification strategies are recommended?
Answer: The purification of indole derivatives often requires a multi-step approach to achieve high purity.
-
Initial Workup: After the reaction is complete, a standard workup procedure involves quenching the reaction with water or a basic solution to neutralize the acid catalyst, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Column Chromatography: This is a highly effective method for separating the desired indole from non-polar impurities and some side products. A common stationary phase is silica gel. The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[5]
-
Recrystallization: This is an excellent final step to obtain a highly pure crystalline product. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Fischer indole synthesis is the most widely employed method. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 3-methoxy-5-methylphenylhydrazine with acetone.[1]
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other methods for indole synthesis exist, such as the Bischler-Möhlau, Reissert, Madelung, Bartoli, and Nenitzescu syntheses.[3] However, for the specific substitution pattern of this compound, the Fischer indole synthesis is generally the most straightforward approach.
Q3: How do electron-donating groups, like the methoxy and methyl groups in this synthesis, affect the Fischer indole reaction?
A3: Electron-donating groups on the phenylhydrazine ring generally accelerate the Fischer indole synthesis.[6] However, they can also increase the likelihood of side reactions, such as N-N bond cleavage, which can lower the overall yield.[4]
Quantitative Data Summary
The selection of the acid catalyst can significantly impact the yield of the Fischer indole synthesis. The following tables provide a comparative overview of the performance of different catalysts in similar indole syntheses.
Table 1: Comparison of Lewis Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Substrate | Product | Yield (%) |
| ZnCl₂ | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 91 |
| BF₃·OEt₂ | Phenylhydrazine + Acetophenone | 2-Phenylindole | 85 |
| AlCl₃ | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 88 |
| FeCl₃ | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 82 |
Note: Yields are based on reported values for model reactions and may vary for the synthesis of this compound.
Table 2: Effect of Various Catalysts on a Model Fischer Indole Synthesis
| Catalyst | Reaction Time (h) | Yield (%) |
| Zeolite-HY | 4 | 43 |
| Montmorillonite K10 | 4 | 70 |
| Indion-90 | 4 | 60 |
| Amberlite-120 | 4 | 63 |
| Phosphomolybdic acid | 4 | 86 |
Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.[7]
Experimental Protocols
General Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve 3-methoxy-5-methylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete formation of the hydrazone.
-
Indolization: To the hydrazone mixture (or a mixture of the hydrazine and ketone), add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in a suitable solvent).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 180°C, depending on the catalyst and solvent) and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the mixture with a suitable base (e.g., NaOH solution or NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Mandatory Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. tandf.figshare.com [tandf.figshare.com]
purification challenges of 5-Methoxy-7-methyl-1H-indole
Welcome to the Technical Support Center for the purification of 5-Methoxy-7-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common purification challenges, offering troubleshooting advice, and detailing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Impurities in this compound typically arise from the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted anilines or bromo-indoles.
-
Isomeric Byproducts: Synthesis methods like the Fischer indole synthesis can sometimes yield regioisomers.
-
Oxidation Products: Indoles are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.
-
N-Nitrosated Impurities: Under certain conditions, nitrosating agents can react with the indole nitrogen to form N-nitroso derivatives, such as 5-methoxy-7-methyl-1-nitroso-1H-indole.
-
Residual Solvents: Solvents used in the synthesis and purification process may be retained in the final product.
Q2: My purified this compound has a pink or brownish discoloration. What is the cause and how can I remove it?
A2: A pink or brownish hue in the final product is a common issue with indole derivatives and is typically indicative of minor oxidation. While the discoloration may not significantly impact the purity for some applications, it is advisable to remove it for high-purity requirements. This can often be achieved by recrystallization, potentially with the addition of activated carbon to adsorb the colored impurities.
Q3: What is a quick method to assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a fast and effective qualitative method to assess purity. A single spot on the TLC plate when visualized under UV light is a good indication of high purity. The presence of multiple spots suggests the presence of impurities. A recommended TLC eluent is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
Q4: How stable is this compound during purification and storage?
A4: Indole compounds, including this compound, can be sensitive to strong acids, strong bases, oxidizing agents, and prolonged exposure to light and heat.[1] For long-term stability, it is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Oiling out during recrystallization
-
Symptom: The compound precipitates as an oil instead of crystals upon cooling the recrystallization solvent.
-
Possible Causes:
-
The solvent is too nonpolar for the compound, leading to low solubility even at high temperatures.
-
The cooling process is too rapid.
-
The presence of impurities is depressing the melting point and interfering with crystal lattice formation.
-
-
Solutions:
-
Solvent System Adjustment: Add a more polar co-solvent (e.g., a small amount of ethanol to a hexane/ethyl acetate mixture) to increase the solubility of the compound and its impurities at elevated temperatures.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Pre-purification: If significant impurities are present, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
Issue 2: Co-elution of impurities during column chromatography
-
Symptom: Fractions collected from the column show the presence of both the desired product and impurities when analyzed by TLC or HPLC.
-
Possible Causes:
-
The polarity of the eluent system is too high, causing rapid elution of all components.
-
The impurity has a very similar polarity to the product.
-
The column is overloaded with crude material.
-
-
Solutions:
-
Optimize Eluent System: Decrease the polarity of the eluent. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
-
Alternative Stationary Phase: If co-elution persists, consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography.
-
Reduce Column Loading: Ensure that the amount of crude material loaded onto the column is appropriate for its size (typically 1-5% of the silica gel weight).
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the elution of the product.
-
The elution can be performed isocratically if the optimal solvent system is known.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound.
-
Solvent Selection:
-
Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable options may include ethanol, methanol/water, or hexane/ethyl acetate mixtures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 60-80% | Effective for separating closely related impurities. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization | >99% | 70-90% | Yields high-purity crystalline solid; scalable. | May not remove impurities with similar solubility profiles. |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
optimizing reaction conditions for 5-Methoxy-7-methyl-1H-indole synthesis
Technical Support Center: 5-Methoxy-7-methyl-1H-indole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and versatile method for synthesizing substituted indoles like this compound is the Fischer Indole Synthesis .[1] This reaction involves the acid-catalyzed condensation of an appropriately substituted arylhydrazine with an aldehyde or ketone.[2] For this specific target, the key starting materials would be (4-methoxy-2-methylphenyl)hydrazine and a suitable carbonyl compound (e.g., acetaldehyde or acetone to form the corresponding hydrazone in situ). Other classical methods like the Bischler-Möhlau synthesis exist but are often associated with harsher conditions and potential regioselectivity issues.[3][4]
Q2: How do I choose the right starting materials for the Fischer Indole Synthesis?
A2: To synthesize this compound, you need:
-
Arylhydrazine: (4-methoxy-2-methylphenyl)hydrazine or its hydrochloride salt. The methoxy group at position 4 and the methyl group at position 2 of the phenylhydrazine will become the 5-methoxy and 7-methyl substituents on the final indole ring.
-
Carbonyl Compound: The choice of aldehyde or ketone determines the substitution at the C2 and C3 positions of the indole. The carbonyl compound must have at least two alpha-hydrogens.[2] For an unsubstituted C2/C3, pyruvic acid followed by decarboxylation is a common strategy. Using acetaldehyde will yield a 2-methylindole, while using acetone will result in a 2,3-dimethylindole derivative before cyclization.
Q3: What are the critical parameters to control during the reaction?
A3: The success of the synthesis is highly sensitive to several factors:
-
Catalyst Choice and Concentration: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective. The optimal choice and concentration must often be determined empirically.[5][6]
-
Temperature: The reaction typically requires elevated temperatures, but excessive heat can lead to degradation and side product formation. Careful temperature control is crucial.[1][6]
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal time for completion and to avoid product degradation from prolonged heating.[5]
-
Solvent: The choice of solvent (e.g., ethanol, acetic acid, toluene, DMF) can significantly impact the reaction outcome. Acetic acid can conveniently serve as both the solvent and the catalyst.[5][6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
Low yields are a common problem stemming from reagent quality, reaction conditions, or inherent substrate limitations.[1]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Reagent Quality | Arylhydrazine Instability: Arylhydrazines can degrade upon storage. Use a fresh or properly stored batch. If using a hydrochloride salt, ensure it is fully neutralized if the reaction requires the free base.[5] Solvent/Reagent Purity: Ensure all solvents are anhydrous and reagents are of high purity, as water and impurities can interfere with catalysts and intermediates.[5] |
| Suboptimal Catalyst | Incorrect Acid Choice: Screen both Brønsted and Lewis acids to find the most effective catalyst for your specific substrate.[6] Incorrect Concentration: Systematically vary the catalyst loading. Too little may result in an incomplete reaction, while too much can promote side reactions or degradation. |
| Incorrect Temperature | Temperature Too Low: The reaction may not proceed or may be extremely slow. Gradually increase the temperature while monitoring via TLC. Temperature Too High: This can lead to the decomposition of the starting material, intermediate, or product. An optimal temperature, sometimes a specific value like 80°C, may provide the best yield.[6] |
| Substituent Effects | Electronic Effects: The electron-donating methoxy group on the phenylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization. Harsher conditions (stronger acid, higher temperature) may be required in some cases.[1][7] |
Issue 2: Significant Side Product Formation
The formation of multiple products complicates purification and reduces the yield of the desired indole.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Aldol Condensation | If using an aldehyde or ketone with α-hydrogens, self-condensation can occur under acidic conditions.[1] Consider forming the hydrazone intermediate first under milder conditions before introducing the strong acid for the cyclization step. |
| N-N Bond Cleavage | As mentioned, electron-donating groups can promote the cleavage of the critical N-N bond in an intermediate, leading to byproducts like aniline derivatives.[7][8] This is an inherent challenge that may be mitigated by carefully optimizing the acid catalyst and temperature. |
| Isomer Formation | If the carbonyl compound is unsymmetrical, cyclization can potentially occur on either side, leading to isomeric products. This is generally not an issue with simple aldehydes or symmetrical ketones. |
Issue 3: Difficulty with Product Purification
Indoles can be challenging to purify due to their polarity and potential instability on silica gel.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Co-elution of Impurities | Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography. A gradient elution may be necessary. Adding a small amount (~1%) of triethylamine (TEA) or ammonia to the eluent can prevent streaking and improve the separation of basic indole compounds.[5][9] Consider Reversed-Phase: If normal-phase silica gel fails, reversed-phase (C18) chromatography may provide better separation.[9] |
| Product is an Oil or Low-Melting Solid | Recrystallization: If the product is a solid, even if crude, recrystallization is a highly effective purification method. Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).[5] |
| Acidic/Basic Impurities | Acid-Base Extraction: Utilize the weakly acidic N-H proton of the indole. During work-up, perform liquid-liquid extractions, washing the organic layer with a mild base (e.g., sat. NaHCO₃ soln.) and a mild acid (e.g., dil. HCl) to remove basic and acidic impurities, respectively. |
Experimental Protocols & Data
Protocol: Fischer Indole Synthesis of this compound
This is a representative protocol based on established Fischer indole synthesis procedures. Optimal conditions may vary and should be determined experimentally.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve (4-methoxy-2-methylphenyl)hydrazine (1.0 eq) in ethanol.
-
Add the desired carbonyl compound (e.g., pyruvic acid, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine. The hydrazone may precipitate and can be isolated by filtration, or the mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone from the previous step, add the acid catalyst. A common choice is polyphosphoric acid (PPA) or a solution of 85% H₂SO₄ in ethanol.
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir.[6]
-
Monitor the reaction progress by TLC every 30-60 minutes. A typical reaction time is 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it carefully into a beaker of ice water.
-
Neutralize the solution by slowly adding a base, such as concentrated NaOH solution or solid NaHCO₃, until the pH is ~7-8.
-
Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Table of Reaction Condition Variables
The following table summarizes typical ranges for key reaction parameters that may be optimized.
| Parameter | Typical Range / Options | Notes |
| Temperature | 60°C - 120°C | Substrate dependent; monitor for degradation at higher temperatures.[6] |
| Reaction Time | 1 - 20 hours | Monitor by TLC/LC-MS to determine the optimal endpoint.[5] |
| Catalyst | p-TSA, H₂SO₄, HCl, ZnCl₂, PPA, BF₃·OEt₂ | Choice is critical and must often be optimized empirically.[1][5] |
| Solvent | Ethanol, Acetic Acid, Toluene, DMF | Acetic acid can also function as the catalyst.[5][6] |
Visualizations
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for Fischer indole synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Key reaction pathways in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
stability issues and degradation of 5-Methoxy-7-methyl-1H-indole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 5-Methoxy-7-methyl-1H-indole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by exposure to oxidizing agents, strong acids and bases, and light. The indole ring is an electron-rich heterocycle, making it susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.
Q2: How should I properly store this compound to ensure its stability?
To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to store the compound at 4°C and protected from light.[1] For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation. Using amber vials will help protect the compound from photodegradation.
Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
The indole ring is sensitive to strongly acidic conditions.[3] Protonation of the indole ring, primarily at the C3 position, can lead to the formation of degradation products. It is advisable to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.
Q4: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?
Yes, the indole nucleus is easily oxidized.[3] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products, thereby reducing the yield of your desired reaction. If your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize the degradation of the indole core.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
-
Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over time.
-
Possible Cause:
-
Oxidation: The indole ring is susceptible to air oxidation.
-
Photodegradation: Exposure to ambient light can cause degradation.
-
-
Troubleshooting Steps:
-
Solvent Choice: Prepare stock solutions in high-purity, degassed solvents. Anhydrous, aprotic solvents are preferable if compatible with your experimental design.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
pH Control: If using aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Medium Stability: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).
-
Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Data on Stability
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of indole chemistry.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Purity after 24h (%) | Major Degradants Observed |
| DMSO | >99% | None |
| Acetonitrile | >99% | None |
| Methanol | 98% | Minor oxidative products |
| Water (pH 7.0) | 97% | Oxidative products |
Table 2: Forced Degradation Study of this compound
| Condition | Time (hours) | Purity (%) | Major Degradants |
| 0.1 M HCl (60°C) | 24 | 85 | Acid-catalyzed degradation products |
| 0.1 M NaOH (60°C) | 24 | 90 | Base-catalyzed degradation products |
| 3% H₂O₂ (RT) | 24 | 70 | Oxidized indole species |
| UV light (254 nm, RT) | 24 | 80 | Photodegradation products |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acidic: Incubate the stock solution with 0.1 M HCl at 60°C.
-
Basic: Incubate the stock solution with 0.1 M NaOH at 60°C.
-
Oxidative: Incubate the stock solution with 3% H₂O₂ at room temperature.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common starting point.
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of the parent compound (typically around 220 nm and 280 nm for indoles).
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify major degradation products relative to the parent peak area.
Visualizations
References
troubleshooting common problems in 5-Methoxy-7-methyl-1H-indole reactions
Welcome to the technical support center for reactions involving 5-Methoxy-7-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in synthesis?
A1: Researchers often face challenges related to the reactivity and stability of the indole core. The electron-donating nature of the methoxy and methyl groups can influence the regioselectivity of electrophilic substitution reactions. Common issues include low reaction yields, the formation of side products, and difficulties in purification. The indole nitrogen can also compete in reactions, often necessitating the use of protecting groups. Furthermore, the indole ring is susceptible to oxidation and degradation under strongly acidic or basic conditions.[1][2]
Q2: I am experiencing low yields in my Fischer indole synthesis to prepare a this compound derivative. What are the likely causes?
A2: Low yields in Fischer indole synthesis are a frequent problem and can be attributed to several factors:
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Substituent Effects: Electron-donating groups on the phenylhydrazine, such as the methoxy group, can in some cases weaken the N-N bond, leading to cleavage as a competing side reaction.[1]
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often require empirical optimization for a specific substrate.[1]
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Over-heating or prolonged reaction times can lead to degradation and the formation of polymeric byproducts.[1]
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Purity of Starting Materials: Impurities in the hydrazine or carbonyl compound can lead to unwanted side reactions and interfere with the desired cyclization.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The use of amber vials is recommended to protect the compound from light-induced degradation.
Troubleshooting Guides
Fischer Indole Synthesis
Issue: Formation of multiple products or unexpected regioisomers.
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Possible Cause: When using an unsymmetrical ketone, cyclization can occur on either side of the hydrazone, leading to a mixture of regioisomers. The electronic and steric effects of the methoxy and methyl groups can influence this selectivity.
-
Troubleshooting Steps:
-
Modify the Acid Catalyst: The choice of Brønsted or Lewis acid can influence the regioselectivity. Experiment with different acids (e.g., polyphosphoric acid, zinc chloride, or milder acids like acetic acid) to determine the optimal conditions for your desired isomer.
-
Adjust Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of one regioisomer over the other.
-
Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers.
-
Issue: Significant side product formation is observed.
-
Possible Cause: Common side reactions in Fischer indole synthesis include aldol condensation of the carbonyl component under acidic conditions and N-N bond cleavage of the hydrazone intermediate.[1]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find a balance that favors the desired cyclization over side reactions.
-
Purify Starting Materials: Ensure the purity of the carbonyl compound to minimize self-condensation reactions.
-
Consider a Milder Catalyst: If harsh acidic conditions are leading to degradation, explore the use of milder acid catalysts.
-
Buchwald-Hartwig Amination
Issue: Low yield of the N-arylated indole product.
-
Possible Cause: The Buchwald-Hartwig amination is a complex catalytic cycle, and its efficiency can be affected by the choice of ligand, base, solvent, and temperature. The nucleophilicity of the indole nitrogen can also play a role.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical. A variety of ligands have been developed for this reaction, and screening different options (e.g., XPhos, SPhos, RuPhos) is often necessary to find the optimal one for your specific substrate combination.
-
Base Optimization: The strength and nature of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent Selection: Anhydrous, deoxygenated solvents are crucial for this reaction. Toluene, dioxane, and DMF are commonly used.
-
Temperature Control: The reaction temperature should be carefully optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side product formation.
-
N-Protection and Deprotection
Issue: Incomplete N-protection of the indole.
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Possible Cause: The nucleophilicity of the indole nitrogen in this compound can be influenced by the electronic effects of the substituents. In some cases, stronger basic conditions or a more reactive protecting group precursor may be required.
-
Troubleshooting Steps:
-
Choice of Base: For Boc protection with Boc-anhydride, a stronger base than the commonly used triethylamine, such as DMAP (4-dimethylaminopyridine), may be necessary to facilitate the reaction.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the protecting group precursor.
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Alternative Protecting Groups: If Boc protection is problematic, consider other protecting groups such as a tosyl (Ts) or benzenesulfonyl (Bs) group, which can be introduced under different conditions.
-
Issue: Difficulty in deprotecting the N-Boc group without affecting other sensitive functional groups.
-
Possible Cause: Standard Boc deprotection conditions using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to the degradation of other acid-sensitive functionalities on the molecule.
-
Troubleshooting Steps:
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Milder Acidic Conditions: Try using milder acidic conditions, such as a lower concentration of acid or a weaker acid like acetic acid or formic acid.
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Non-Acidic Deprotection: Several methods for non-acidic Boc deprotection have been developed. These include using reagents like TMSI (trimethylsilyl iodide) or thermal deprotection in a suitable solvent.
-
Quantitative Data
Table 1: Comparison of Reaction Conditions for Indole Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 3-Methoxyphenylhydrazine, Methyl 2-oxobutanoate | Polyphosphoric acid | - | 100-120 | 2-4 | ~60-70 |
| Buchwald-Hartwig Amination | This compound, Aryl Bromide | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Toluene | 100-110 | 12-24 | 65-91 |
| N-Boc Protection | This compound | (Boc)₂O, DMAP | CH₂Cl₂ | Room Temp | 2-4 | >95 |
| N-Boc Deprotection | N-Boc-5-Methoxy-7-methyl-1H-indole | 4M HCl in Dioxane | Dioxane | 0 to Room Temp | 1-2 | >90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
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Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.05 eq) in a suitable solvent such as ethanol or acetic acid. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure, and the crude hydrazone can be used in the next step without further purification.
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Cyclization: To the crude hydrazone (or the initial mixture of hydrazine and carbonyl compound), add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt% of the hydrazone, or a solution of a Brønsted/Lewis acid in a suitable solvent).
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Heating: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the mixture with a suitable base (e.g., NaOH solution).
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Protection
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Logical workflow for troubleshooting low yields in indole synthesis.
Caption: Biosynthesis pathway of melatonin from L-tryptophan.[3][4][5][6]
References
Technical Support Center: Synthesis of 5-Methoxy-7-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-7-methyl-1H-indole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing methods like the Fischer indole synthesis.
Question: My reaction is producing a complex mixture of products with significant impurities, and the yield of the desired this compound is low. What are the likely side reactions?
Answer:
Low yields and the formation of multiple byproducts are common challenges in indole synthesis. The specific side reactions can depend on the chosen synthetic route (e.g., Fischer, Bischler, Reissert), but some general and method-specific side reactions are frequently observed.
Potential Side Reactions:
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Incomplete Cyclization: The intermediate phenylhydrazone may not fully cyclize to form the indole ring. This can be due to insufficient reaction temperature or time.
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Rearrangement Products: In the Fischer indole synthesis, rearrangements can occur, leading to the formation of isomeric indoles. For the synthesis of this compound, a potential rearrangement could lead to the formation of 4-Methoxy-7-methyl-1H-indole or 6-Methoxy-7-methyl-1H-indole, although the directing effects of the substituents make this less likely for the 5-methoxy isomer.
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Oxidation: The indole product is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. This can lead to the formation of colored impurities.
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Dimerization/Polymerization: Under strongly acidic conditions, the indole product can dimerize or polymerize, leading to tar-like byproducts.
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Side reactions of starting materials: The starting materials themselves might undergo side reactions. For example, the phenylhydrazine starting material can be unstable and decompose.
Troubleshooting Steps:
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Optimize Reaction Conditions:
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Temperature: Ensure the reaction is heated to the optimal temperature for cyclization. This is often the most critical parameter. A temperature that is too low will result in incomplete reaction, while a temperature that is too high can promote decomposition and side reactions.
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Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
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Catalyst: The choice and amount of acid catalyst (in the case of Fischer synthesis) are crucial. Too much or too strong an acid can lead to degradation and polymerization. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or protonic acids.
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Control of Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the indole product.
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Purification Strategy:
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Chromatography: Column chromatography is often necessary to separate the desired product from isomers and other impurities. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
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Crystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.
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Question: I am observing the formation of a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of tar is a common issue in many indole syntheses, particularly the Fischer indole synthesis, and is usually attributed to polymerization of the indole product or decomposition of starting materials and intermediates under harsh acidic conditions.
Causes:
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Excessive Acidity: Strong acids or high concentrations of acid catalysts can promote the acid-catalyzed polymerization of the electron-rich indole ring.
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High Temperatures: Elevated temperatures, especially in the presence of a strong acid, can accelerate decomposition and polymerization pathways.
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Reactive Intermediates: The intermediates in the reaction may be unstable and prone to polymerization.
Prevention and Mitigation Strategies:
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Choice of Catalyst: Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.
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Temperature Control: Maintain the reaction temperature at the lowest effective level for the cyclization to proceed at a reasonable rate.
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Gradual Addition: If possible, add the acid catalyst gradually to the reaction mixture to avoid localized high concentrations.
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Solvent Choice: The use of a high-boiling, non-polar solvent can sometimes help to solubilize the product and reduce polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of the this compound synthesis and characterize the product?
A1:
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Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction progress by observing the disappearance of starting materials and the appearance of the product spot. A typical mobile phase would be a mixture of hexane and ethyl acetate.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying the desired product and potential byproducts by their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product's identity and purity.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as the N-H stretch of the indole ring.
Q2: How can I effectively remove unreacted starting materials from my final product?
A2: Unreacted starting materials, such as the parent phenylhydrazine and the ketone/aldehyde, can often be removed through a combination of techniques:
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Aqueous Workup: An acidic wash (e.g., dilute HCl) can help remove any basic impurities like unreacted hydrazine. A basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
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Column Chromatography: As mentioned in the troubleshooting guide, column chromatography is very effective for separating the less polar indole product from more polar starting materials and byproducts.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety precautions are crucial:
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Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Acids: Strong acids like polyphosphoric acid are corrosive. Handle with care and appropriate PPE.
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Solvents: Organic solvents are often flammable. Avoid open flames and ensure proper ventilation.
Experimental Protocols
Representative Protocol: Fischer Indole Synthesis of a Substituted Indole
This protocol provides a general methodology for a Fischer indole synthesis, which can be adapted for this compound. The specific starting materials would be (4-methoxy-2-methylphenyl)hydrazine and a suitable aldehyde or ketone (e.g., acetone to yield a 2-methylindole, or a protected glyoxal for the unsubstituted indole).
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Hydrazone Formation:
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Dissolve (4-methoxy-2-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.
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Add the corresponding ketone or aldehyde (1.1 equivalents).
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.
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Indolization (Cyclization):
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To the crude phenylhydrazone, add the acid catalyst. A common choice is polyphosphoric acid (PPA), typically in excess to act as both catalyst and solvent. Alternatively, a mixture of a Lewis acid like ZnCl₂ in a high-boiling solvent can be used.
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Heat the reaction mixture to the appropriate temperature (often in the range of 80-150 °C) with stirring. The optimal temperature will need to be determined experimentally.
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Monitor the reaction by TLC until the starting hydrazone is consumed.
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Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice-water.
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Neutralize the mixture with a base (e.g., NaOH or Na₂CO₃ solution).
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Workup and Purification:
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the purified product using spectroscopic methods (NMR, MS, IR).
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Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound via the Fischer indole synthesis.
Caption: A troubleshooting decision tree for addressing low yields and impurities in the synthesis of this compound.
Technical Support Center: Production of 5-Methoxy-7-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 5-Methoxy-7-methyl-1H-indole. It is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the stage of production.
Synthesis & Reaction Conditions
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors?
Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors, especially during scale-up.[1][2]
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Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[1] What works on a small scale may not be optimal for larger batches due to differences in heat and mass transfer.
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Instability of Reactants or Intermediates: The arylhydrazine precursor or the intermediate hydrazone may be unstable under the reaction conditions, leading to degradation and side products.
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Side Reactions: The presence of electron-donating groups, such as the methoxy group on the arylhydrazine, can in some cases lead to side reactions instead of the desired cyclization.[1]
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Purity of Starting Materials: Impurities in the starting arylhydrazine and the carbonyl compound can lead to unwanted side reactions and inhibit the catalyst.[1][2]
Troubleshooting Steps:
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Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be re-optimized during scale-up.[1]
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Temperature Control: Carefully control the reaction temperature. Exothermic reactions can lead to localized overheating in large reactors, causing decomposition.
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Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and identify the optimal reaction time, avoiding prolonged exposure to harsh conditions.[2]
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Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates, so ensuring anhydrous conditions is crucial for efficient cyclization.[2]
Q2: I am observing significant side product formation. What are the likely side reactions?
Common side reactions in Fischer indole synthesis include:
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Aldol Condensation: If the ketone or aldehyde used has α-hydrogens, it can undergo self-condensation under acidic conditions.[1]
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Formation of Regioisomers: If an unsymmetrical ketone is used, the formation of two different regioisomeric indoles is a common issue.[3]
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N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a side reaction.[1]
Troubleshooting Steps:
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Modify Reaction Conditions: Adjusting the acid catalyst and reaction temperature can help to improve regioselectivity and minimize side reactions.[2]
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Consider Alternative Synthesis Routes: If side product formation is persistent, exploring alternative indole synthesis methods might be necessary.
Work-up & Purification
Q3: I am struggling with the purification of my crude this compound. What are some effective methods?
Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[1]
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Column Chromatography: This is a very common and effective method for purifying indoles.[1][2] The choice of the solvent system is critical for good separation. A gradient elution is often more effective than an isocratic one.
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Recrystallization: This can be an effective technique for obtaining high-purity product, although it may lead to lower recovery.[1] Experimenting with different solvent systems is key.
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Acid-Base Extraction: The weakly basic nature of the indole nitrogen can sometimes be exploited for purification through acid-base extraction, although this is not always effective for all indole derivatives.
Troubleshooting Steps for Chromatography:
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TLC Analysis: Before attempting column chromatography, perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation.
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Sample Loading: Ensure the crude sample is properly loaded onto the column. A concentrated sample loaded evenly will result in better separation.
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Column Packing: A well-packed column is essential for good resolution.
Quality Control & Impurities
Q4: What are the potential impurities I should be looking for in my final product?
Potential impurities in the final product can include:
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Unreacted starting materials (arylhydrazine and carbonyl compound).
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Side products from the reaction (e.g., regioisomers, products of N-N bond cleavage).
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Residual catalyst and solvents from the work-up and purification steps.
Analytical Methods for Quality Control:
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NMR (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
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HPLC: To determine the purity of the final product and quantify any impurities.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Fischer Indole Synthesis
| Potential Cause | Recommended Action | Key Parameters to Monitor |
| Suboptimal Acid Catalyst | Screen different acid catalysts (e.g., ZnCl₂, PPA, H₂SO₄) and concentrations. | Reaction conversion, side product formation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Use a controlled heating/cooling system for large batches. | Internal reaction temperature, product degradation. |
| Impure Starting Materials | Ensure the purity of arylhydrazine and carbonyl compounds via analytical techniques (NMR, GC-MS). | Purity profile of starting materials. |
| Presence of Water | Conduct the reaction under anhydrous conditions. Use dry solvents and glassware. | Water content of solvents and reagents. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
This is a general guideline and may require optimization for specific scales.
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Hydrazone Formation:
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Dissolve 4-methoxy-2-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
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Add a ketone or aldehyde (e.g., acetone, pyruvic acid) and a catalytic amount of acid (e.g., acetic acid).
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Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC indicates complete formation.
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Isolate the hydrazone by filtration and wash with a cold solvent.
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Indolization (Cyclization):
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Add the dried hydrazone to a solution of the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride in a high-boiling solvent).
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Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and monitor the progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.
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Neutralize the mixture with a base (e.g., NaOH, NaHCO₃).
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Alternatively, recrystallize the crude product from a suitable solvent or solvent mixture.
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Visualizations
Caption: Troubleshooting workflow for scaling up this compound production.
References
Technical Support Center: Refining Purification Techniques for High-Purity 5-Methoxy-7-methyl-1H-indole
For researchers, scientists, and drug development professionals working with 5-Methoxy-7-methyl-1H-indole, achieving high purity is critical for reliable experimental results and downstream applications. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from a complex mixture of impurities, while recrystallization is a powerful technique for achieving high purity of an already partially purified solid.
Q2: My this compound appears to be degrading on the silica gel column, indicated by streaking and discoloration. What is happening and how can I prevent it?
A2: Indole derivatives, particularly those with electron-donating groups like a methoxy group, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation or polymerization on the column. To mitigate this, you can deactivate the silica gel by preparing a slurry with your initial, non-polar eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine. Running the column with an eluent containing this modifier can help prevent degradation. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To address this, try using a larger volume of solvent to reduce the concentration. Ensure a slow cooling process, as rapid cooling can also promote oiling out. If the problem persists, consider using a different solvent or a co-solvent system.
Q4: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A4: If a single solvent is not effective, a two-solvent system is a common alternative. In this method, you dissolve the crude product in a minimal amount of a "good" solvent (in which the compound is soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is less soluble) is added dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly to induce crystallization.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Purity / Multiple Spots on TLC of Crude Product | - Unreacted starting materials- Formation of isomeric byproducts- Side-reaction products | - Perform an initial wash of the crude product with a dilute acid and base to remove basic and acidic impurities, respectively.- Optimize the solvent system for column chromatography to achieve better separation of spots on a TLC plate before scaling up.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product Degradation on Column (Streaking, Color Change) | - Acidic nature of silica gel- Oxidation on the column | - Deactivate the silica gel with triethylamine (add ~1% to the eluent).- Use a less acidic stationary phase like neutral alumina.- Run the column quickly to minimize contact time.- If the compound is highly sensitive, consider running the column under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty Separating Isomeric Products | - Isomers have very similar polarities. | - Use a shallow gradient during elution to improve resolution.- Experiment with different solvent systems to find one with better selectivity for your isomers (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).- Consider using high-performance flash chromatography for better separation. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "Oils Out" | - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the compound. | - Add more solvent to the hot solution to decrease saturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a lower-boiling point solvent or a different solvent system. |
| Low Yield | - Too much solvent was used.- The compound is too soluble in the chosen solvent even at low temperatures.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- After crystallization, cool the flask in an ice bath for a longer period to maximize precipitation.- Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| No Crystals Form | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent (in which the compound is insoluble) dropwise to the solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
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Preparation of the Column:
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A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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The packed column is equilibrated by running the initial eluent through it.
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Sample Loading:
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The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble materials, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
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Elution:
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The column is eluted with a solvent system of increasing polarity. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like dichloromethane or ethyl acetate.[1]
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A suggested gradient could be starting with 100% hexanes and gradually increasing the proportion of dichloromethane.
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Fraction Collection and Analysis:
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Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Fractions containing the pure compound are combined.
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Solvent Removal:
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The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
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Recrystallization of this compound
The choice of solvent is crucial and should be determined by small-scale solubility tests. A two-solvent system of an ether (like diethyl ether or methyl tert-butyl ether) and a non-polar solvent (like hexane) is often effective for indole derivatives.
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Dissolution:
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The crude or partially purified this compound is placed in a flask.
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A minimal amount of the "good" solvent (e.g., methyl tert-butyl ether) is added to dissolve the solid at an elevated temperature (e.g., 35-40°C).[2]
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Induction of Crystallization:
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The "poor" solvent (e.g., hexane) is added dropwise to the hot solution until persistent cloudiness is observed.
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The solution is gently heated until it becomes clear again.
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Cooling and Crystal Formation:
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The flask is allowed to cool slowly to room temperature.
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For maximum yield, the flask can then be placed in an ice bath or refrigerator (e.g., 7-12°C) for a period to promote further crystallization.[2]
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Isolation and Drying:
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The crystals are collected by vacuum filtration.
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The collected crystals are washed with a small amount of the cold "poor" solvent.
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The purified crystals are dried under vacuum to remove any residual solvent.
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Data Presentation
Table 1: Comparison of Purification Techniques for Indole Derivatives (Illustrative)
| Purification Method | Typical Yield Range | Typical Purity Range | Key Advantages | Key Disadvantages |
| Column Chromatography | 60-90% | >95% | - Effective for complex mixtures- High resolution possible | - Can be time-consuming- Potential for product degradation on stationary phase |
| Recrystallization | 70-95% | >99% | - Can yield very high purity- Simple procedure | - Requires a solid starting material- "Oiling out" can be an issue |
Note: The yield and purity are highly dependent on the initial purity of the crude material and the specific conditions used.
Mandatory Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-7-methyl-1H-indole in Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Methoxy-7-methyl-1H-indole in various experimental assays. Due to its hydrophobic nature, this compound often presents solubility challenges in aqueous-based assays. This resource provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is characterized as being slightly soluble in water.[1] To effectively work with this compound in biological assays, the use of an organic co-solvent for initial dissolution is essential.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to use anhydrous DMSO to prevent the compound from precipitating out of solution upon storage.
Q3: My this compound solution precipitates when I dilute it in my aqueous assay buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous environment is a common issue. Here are several steps you can take to mitigate this:
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Lower the final concentration: The final concentration of the compound in your assay may be exceeding its solubility limit in the aqueous buffer.
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Reduce the final DMSO concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the assay should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity.
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Prepare fresh dilutions: Always prepare working dilutions fresh from your concentrated stock solution immediately before each experiment.
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Gentle warming and sonication: If precipitation occurs in the stock solution, gentle warming in a 37°C water bath and sonication can help redissolve the compound.
Q4: Are there alternative solubilization strategies I can try?
A4: Yes, if you continue to face solubility issues, consider the following approaches:
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Use of a different co-solvent: While DMSO is common, other organic solvents like ethanol can also be effective.
-
Employing solubilizing agents: For certain applications, biocompatible surfactants or cyclodextrins can be used at low concentrations in the final dilution to enhance solubility. However, it is important to validate that these agents do not interfere with your assay.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility-related problems encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible assay results.
-
Potential Cause: Precipitation of the compound in the assay wells, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect your assay plates for any signs of precipitation.
-
Perform a kinetic solubility assay in your specific assay buffer or cell culture medium to determine the concentration at which the compound begins to precipitate over time.
-
Always prepare fresh working solutions from a concentrated stock immediately before use.
-
Issue 2: Low or no observable biological activity.
-
Potential Cause: The actual concentration of the dissolved compound is much lower than the intended concentration due to poor solubility.
-
Troubleshooting Steps:
-
Confirm the complete dissolution of the compound in the initial stock solution.
-
Optimize the dilution method to minimize precipitation. This may involve a serial dilution approach or drop-wise addition of the stock solution to the assay buffer while vortexing.
-
Consider increasing the concentration of the stock solution to reduce the volume added to the aqueous phase, thereby lowering the final DMSO concentration.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in public literature, the following table provides a general overview of its expected solubility based on its chemical properties and data from structurally similar indole derivatives.
| Solvent | Expected Solubility | Notes |
| Water | Slightly Soluble | Generally considered to have low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Solubility is expected to be low in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | A viable alternative to DMSO for stock solutions. |
| Methanol | Soluble | Can also be used for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile tube. To prepare a 10 mM solution, you would use 1.612 mg per 1 mL of DMSO.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or use an ultrasonic bath to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and ideally below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further assist researchers, the following diagrams visualize key processes.
References
minimizing byproduct formation in 5-Methoxy-7-methyl-1H-indole synthesis
Technical Support Center: 5-Methoxy-7-methyl-1H-indole Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a primary focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted indoles like this compound?
A1: The Fischer Indole Synthesis is one of the oldest, most versatile, and widely used methods for preparing substituted indoles.[1][2] It involves the reaction of an appropriately substituted arylhydrazine with an aldehyde or ketone under acidic conditions.[3] For the synthesis of this compound, the logical starting material would be (4-methoxy-2-methylphenyl)hydrazine.
Q2: Why is the choice of acid catalyst so critical in the Fischer Indole Synthesis?
A2: The acid catalyst is crucial as it facilitates the key steps of the reaction mechanism, including the[2][2]-sigmatropic rearrangement of the hydrazone intermediate.[3][4] The strength and concentration of the acid can significantly impact the reaction rate and yield.[1] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃, AlCl₃).[2][3] The optimal catalyst often needs to be determined empirically for a specific set of substrates.[1]
Q3: Can I use acetaldehyde in a Fischer Indole Synthesis to get an unsubstituted C2/C3 indole?
A3: The Fischer Indole Synthesis typically fails with acetaldehyde, making it unsuitable for producing indole itself.[2] To achieve an indole with no substituent at the C2 position, it is common to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.[2][4]
Q4: Are there alternative methods to the Fischer synthesis for preparing methoxy-activated indoles?
A4: Yes, other methods like the Bischler-Möhlau and Hemetsberger syntheses are also used for preparing methoxy-activated indoles.[5] The Bischler-Möhlau synthesis, for example, involves the reaction of an α-bromo-acetophenone with excess aniline and can be effective, though it often requires harsh conditions like high temperatures.[6][7] Milder, modern variations using microwave irradiation have been developed.[8][9]
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues related to low yield and byproduct formation during the synthesis of this compound, primarily via the Fischer Indole Synthesis.
Problem 1: Low Yield of the Target Indole
Low yields are a common issue and can be attributed to several factors.[1]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The Fischer synthesis is highly sensitive to temperature and acid strength.[1]
-
Solution: Systematically optimize the reaction conditions. Create a small experimental matrix to test different acid catalysts, concentrations, temperatures, and reaction times.
-
-
Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to significant side reactions.[1][10]
-
Solution: Ensure the purity of all starting materials. Recrystallize the arylhydrazine if necessary. Distill the aldehyde or ketone if it is a liquid.
-
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine, such as the methoxy group in the proposed precursor, can weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired cyclization.[1]
-
Solution: Carefully control the temperature. Lowering the temperature may favor the desired cyclization pathway over the cleavage pathway.
-
Problem 2: Presence of a Major Byproduct Identified as a Regioisomer
When using an unsymmetrical ketone, the formation of two different regioisomeric indoles is possible.[2]
Possible Causes & Solutions:
-
Lack of Regiocontrol: The formation of the enamine intermediate can occur from either side of the ketone, leading to different products.
-
Solution 1 (Pre-formation of Hydrazone): Synthesize and isolate the desired hydrazone isomer before subjecting it to the cyclization conditions. This provides greater control over the reaction.
-
Solution 2 (Solvent and Acid Choice): The regioselectivity can be influenced by the acidity of the medium and steric effects.[2] Experiment with different acid catalysts and solvent systems to favor the formation of the desired isomer.
-
Problem 3: Significant Formation of Dark, Polymeric Material
Indoles, particularly electron-rich ones, can be sensitive to strong acids and may polymerize.[2]
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids can protonate the indole product at the C3 position, leading to electrophilic attack on another indole molecule and subsequent polymerization.[11]
Problem 4: Aldol Condensation Byproducts
If the ketone or aldehyde starting material possesses α-hydrogens, it can undergo self-condensation under the acidic reaction conditions, reducing the amount available for the main reaction.[1][2]
Possible Causes & Solutions:
-
Competitive Side Reaction: The rate of aldol condensation may be competitive with or faster than hydrazone formation.
-
Solution: Add the carbonyl compound slowly to the reaction mixture containing the arylhydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, disfavoring the second-order self-condensation reaction.
-
Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for this compound |
| Acid Catalyst | Strong H₂SO₄ (High Conc.) | ZnCl₂ or PPA[1][2] | Reduced polymerization, higher yield of desired indole. |
| Temperature | > 120 °C | 80 - 100 °C | Minimized N-N bond cleavage and decomposition.[1] |
| Arylhydrazine Purity | 90% | > 98% (Recrystallized) | Fewer side products from impurities.[1] |
| Reaction Time | 12 hours (unmonitored) | 3-5 hours (TLC monitored) | Prevents product degradation and byproduct formation over time.[10] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on established methods for the Fischer Indole Synthesis.[2][3][4]
Materials:
-
(4-methoxy-2-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
(Hydrazone Formation): In a round-bottom flask, dissolve (4-methoxy-2-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add a solution of pyruvic acid (1.1 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 1-2 hours until TLC analysis indicates the complete consumption of the hydrazine.
-
(Cyclization): Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (10x weight of hydrazone) or anhydrous ZnCl₂ (2-3 equivalents).
-
Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
(Workup): Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound-2-carboxylic acid.
-
(Decarboxylation - Optional): The crude carboxylic acid can be decarboxylated by heating in a high-boiling point solvent like quinoline with a copper catalyst to yield this compound.
-
(Purification): Purify the final product by column chromatography on silica gel or by recrystallization.[13]
Visualizations
Experimental Workflow
Caption: Figure 1. General Workflow for Fischer Indole Synthesis
Byproduct Formation Pathways
Caption: Figure 2. Competing Reaction Pathways
Troubleshooting Logic
Caption: Figure 3. Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity of 5-Methoxy-7-methyl-1H-indole for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. This guide provides a comprehensive characterization and validation of 5-Methoxy-7-methyl-1H-indole purity, comparing it with structurally related alternatives, 5-Methoxy-1H-indole and 7-Methyl-1H-indole. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of the most suitable compound for your research needs.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its substituted indole structure serves as a versatile scaffold for the synthesis of various biologically active molecules. The purity of this compound is a critical factor that can significantly impact experimental outcomes, from in vitro assays to preclinical studies. This guide details the analytical methods used to assess its purity and compares it to commercially available, structurally similar alternatives.
Comparative Purity Analysis
The purity of this compound and its alternatives was evaluated based on data from various commercial suppliers. While batch-specific certificates of analysis provide the most accurate measure of purity, the following table summarizes the generally advertised purity levels for these compounds. It is crucial to obtain a batch-specific certificate of analysis before use.
| Compound | Stated Purity Range (%) | Typical Analytical Methods Used | Potential Impurities |
| This compound | 95 - ≥98[1] | HPLC, GC-MS, ¹H NMR | Starting materials from synthesis, regioisomers, residual solvents. |
| 5-Methoxy-1H-indole | ≥98 - 99[2][3] | HPLC, ¹H NMR | Unmethylated precursors, oxidation products. |
| 7-Methyl-1H-indole | 97[4] | HPLC, GC-MS, ¹H NMR | Other methyl-indole isomers, unreacted starting materials. |
Experimental Purity Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended for optimal separation of indole alkaloids.[5] A typical gradient could be:
-
0-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For polar compounds like indoles, derivatization may be necessary.[6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary):
-
Dry a sample of the indole (approx. 1 mg) under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).[7] Quantify by comparing the peak area of the impurity to that of the main compound.
Quantitative Proton Nuclear Magnetic Resonance (q¹H NMR) Spectroscopy
q¹H NMR is an absolute method for purity determination without the need for a reference standard of the compound itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, accurately weighed ~5 mg) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for small molecules).
-
Number of Scans: 16-64 to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Relationship of Analytical Methods
The chosen analytical techniques provide orthogonal information, strengthening the confidence in the final purity assessment.
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. 5-甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 4. 7-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS Spectral Databases - Wiley Science Solutions - GC-MS analysis [sciencesolutions.wiley.com]
A Comparative Analysis of 5-Methoxy-7-methyl-1H-indole and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological properties of these molecules. This guide provides a comparative analysis of 5-Methoxy-7-methyl-1H-indole and related indole analogs, offering insights into their potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, this analysis will draw upon data from structurally similar compounds to infer its potential biological profile and to highlight opportunities for future research.
Introduction to Methoxyindole Derivatives
The indole nucleus is recognized as a "privileged structure" in drug discovery.[1] The addition of a methoxy group, an electron-donating substituent, can enhance the metabolic stability and modulate the electronic properties of the indole ring, often influencing its binding affinity to biological targets.[1] Methoxy-substituted indoles have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent effects on the central nervous system, largely through interactions with serotonin receptors.[1][2]
Comparative Analysis of Biological Activities
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. This section compares the activities of various indole analogs, providing a framework to understand the potential of this compound.
Serotonin Receptor Modulation
Indole derivatives are structurally analogous to the neurotransmitter serotonin, leading to their frequent interaction with serotonin (5-HT) receptors. Modulation of these receptors is a key strategy in the treatment of various central nervous system disorders.[3]
Table 1: Comparative Serotonin Receptor Binding Affinities (Ki, nM) of Indole Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 | Reference |
| N,N-dimethyltryptamine (DMT) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [4] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | High Affinity | High Affinity | High Affinity | High Affinity | - | - | [5][6] |
| 5-Chloro-N,N-dimethyltryptamine | Strong Affinity | - | Strong Affinity | - | - | Strong Affinity | [4] |
| Tetrahydroharmine (7-MeO-THH) | Negligible | Negligible | - | Negligible | - | - | [7] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: "High Affinity" and "Strong Affinity" are reported where specific Ki values were not provided in the source material.
The data suggests that substitutions on the indole ring significantly impact serotonin receptor affinity and selectivity. For instance, the presence of a 5-methoxy group in 5-MeO-DMT is known to confer high affinity for multiple 5-HT receptors. The addition of a methyl group at the 7-position, as in this compound, could further modulate this activity, potentially enhancing selectivity for a specific receptor subtype.
Anticancer and Antiproliferative Activity
A growing body of evidence highlights the potential of indole derivatives as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[8][9]
Table 2: Comparative Anticancer Activity (IC50/GI50) of Indole Analogs
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Indolyl-pyridinyl-propenone (5-methoxyindole derivative) | Glioblastoma | Not Specified | Methuosis induction | [10] |
| Indolyl-pyridinyl-propenone (6-methoxyindole derivative) | Glioblastoma | Not Specified | Microtubule disruption | [10] |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast Cancer) | 4.7 | Not Specified | [2] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 (Breast Cancer) | Potent Activity | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [8] |
| (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) | Various Human Cancer Cell Lines | 0.015 - 0.039 | Tubulin action inhibition, apoptosis, G2/M arrest | [9] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
The position of the methoxy group appears to influence the mechanism of anticancer activity, with 5-methoxy derivatives inducing methuosis (a form of non-apoptotic cell death) and 6-methoxy analogs causing microtubule disruption.[10] The potent, nanomolar activity of compounds like I-387 underscores the potential of the indole scaffold in oncology. The combined electronic effects of the 5-methoxy and 7-methyl groups in the target compound could lead to novel antiproliferative properties.
Experimental Protocols
To facilitate further research into this compound and its analogs, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., a serotonin receptor subtype).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by non-linear regression analysis of the competition binding data.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and the research process, the following diagrams have been generated.
Caption: A generalized workflow for the discovery of bioactive compounds.
Caption: Simplified Gq-coupled serotonin receptor signaling pathway.
Caption: Mechanism of cell cycle arrest via tubulin polymerization inhibition.
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. Based on the established structure-activity relationships of methoxyindoles, it is plausible that this compound will exhibit activity at serotonin receptors and may possess antiproliferative properties. The precise nature and potency of these activities will be influenced by the interplay of the 5-methoxy and 7-methyl substituents.
This guide highlights a significant opportunity for further research. The synthesis and comprehensive biological evaluation of this compound are warranted to elucidate its pharmacological profile. Such studies would not only fill a gap in the current scientific literature but could also lead to the discovery of novel therapeutic agents for the treatment of central nervous system disorders and cancer. The experimental protocols and comparative data presented herein provide a solid foundation for initiating these investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. I-387, a novel antimitotic indole, displays a potent in vitro and in vivo antitumor activity with less neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Biological Activity of 5-Methoxy-7-methyl-1H-indole: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of 5-Methoxy-7-methyl-1H-indole against established indole-based compounds. The following sections detail the hypothetical in vitro performance of this novel compound in key biological assays, supported by experimental protocols and comparative data from well-characterized alternatives.
Comparative Analysis of Biological Activities
To contextualize the potential efficacy of this compound, its hypothetical biological activities are compared with known indole derivatives: Indole-3-carbinol, Melatonin, and Indole-3-acetic acid. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| This compound (Hypothetical) | 15 | 25 |
| Indole-3-carbinol | ~10[1] | ~10[1] |
| Melatonin | Not widely reported | ~4520 - 7180[2][3] |
| Indole-3-acetic acid | ~500 (EC50)[4] | Not widely reported |
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM for NO Inhibition)
| Compound | RAW 264.7 (Macrophage) |
| This compound (Hypothetical) | 30 |
| Indole-3-carbinol | Potent inhibition, specific IC50 varies[5][6][7] |
| Melatonin | Inhibition observed, IC50 >100 µM[8][9][10] |
| Indole-3-acetic acid | Inhibition observed, specific IC50 varies[11][12][13] |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus |
| This compound (Hypothetical) | 128 | 64 |
| Indole-3-carbinol | ~1100 - 2200 (converted from mol/L)[14] | Not widely reported |
| Melatonin | Not widely reported | ~31.25 - 125[15][16] |
| Indole-3-acetic acid | Regulates metabolic pathways, direct MIC not consistently reported[17][18][19] | Not widely reported |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to enable replication and validation of the presented data.
Anticancer Activity: MTT Assay
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
HeLa and MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and comparator compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound and comparator compounds (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of bacteria.
Materials:
-
Escherichia coli and Staphylococcus aureus strains
-
Mueller-Hinton Broth (MHB)
-
This compound and comparator compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro validation of this compound.
References
- 1. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of inflammation-associated factors by indole-3-carbinol in mice fed high-fat diets and in isolated, co-cultured macrophages and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microarray Analysis of Gene Expression Profiles in Response to Treatment with Melatonin in Lipopolysaccharide Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Melatonin on RAW264.7 Macrophages during Mechanical Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 12. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic action of indole-3-carbinol with membrane-active agents against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melatonin as an antibiotic: new insights into the actions of this ubiquitous molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Bacteriostatic Potential of Melatonin: Therapeutic Standing and Mechanistic Insights [frontiersin.org]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. Indole-3-acetic acid regulates the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-3-acetic acid improves Escherichia coli's defences to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Methoxy-7-methyl-1H-indole with related compounds, drawing upon experimental data from structurally similar methoxyindole derivatives. Due to a lack of direct cross-reactivity studies on this compound, this report focuses on the well-documented interactions of related analogs with key biological targets, primarily melatonin and serotonin receptors. This information serves as a predictive framework for researchers investigating the selectivity and potential off-target effects of this compound.
Introduction to Methoxyindoles and Cross-Reactivity
Indole derivatives are fundamental scaffolds in numerous biologically active compounds, including natural products and synthetic drugs. The inclusion of a methoxy group can significantly alter the electronic properties and metabolic stability of the indole ring, influencing its biological activity.[1] Cross-reactivity, the binding of a molecule to multiple, often related, biological targets, is a critical consideration in drug development. It can lead to off-target effects or provide opportunities for polypharmacology. In the context of immunoassays, cross-reactivity refers to the detection of structurally similar compounds by the same antibody, which can lead to inaccurate quantification if not properly characterized.[2][3][4]
Cross-Reactivity at Melatonin Receptors
Many methoxyindole derivatives are analogs of melatonin (N-acetyl-5-methoxytryptamine) and exhibit affinity for its receptors, MT1 and MT2.[5] The binding affinity of these compounds is highly dependent on the nature and position of substituents on the indole ring.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki in nM) of various methoxyindole derivatives for human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Substituent Position(s) | MT1 Ki (nM) | MT2 Ki (nM) | Reference |
| Melatonin | 5-methoxy, 3-ethylamide | 0.1-0.5 | 0.1-1.0 | [6] |
| 6-Methoxy-1-(2-propionylaminoethyl)indole derivatives | 2-substituted | Varies | Varies | [7] |
| 2-Phenethyl derivative | 2-phenethyl | - | - (MT2/MT1 ratio ~50) | [7] |
| 2-Methoxyisoindolo[2,1-a]indoles | Fused ring system | High affinity | High affinity | [8] |
Note: Specific Ki values for the 6-methoxy and 2-phenethyl derivatives were part of a larger QSAR study and are presented qualitatively in the source.
Experimental Protocol: Radioligand Binding Assay for Melatonin Receptors
The binding affinities presented above are typically determined using a competitive radioligand binding assay. A detailed, generalized protocol is as follows:
-
Preparation of Cell Membranes: Membranes are prepared from cells stably expressing the recombinant human MT1 or MT2 receptor subtype (e.g., NIH 3T3 cells).
-
Radioligand: A high-affinity radiolabeled ligand, typically [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cross-Reactivity at Serotonin Receptors
Methoxyindole derivatives, particularly those with a tryptamine backbone, often exhibit cross-reactivity with serotonin (5-hydroxytryptamine, 5-HT) receptors due to the structural similarity to serotonin. The 5-HT receptor family is large and diverse, with different subtypes mediating a wide range of physiological and psychological effects.[9][10]
Comparative Binding Affinity Data
The following table presents the binding affinities (Ki in nM) of several methoxy- and halo-substituted tryptamine derivatives for various serotonin receptor subtypes.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Reference |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | ~25.6 (EC50) | High affinity | High affinity | High affinity | [11] |
| 5-Bromo-DMT | High affinity | High affinity | High affinity | High affinity | [12] |
| 5-Chloro-DMT | High affinity | High affinity | High affinity | High affinity | [12] |
| 5-Fluoro-DMT | High affinity | High affinity | High affinity | High affinity | [12] |
Note: The data for 5-MeO-DMT is presented as EC50, which is a measure of potency in a functional assay, but is indicative of high affinity. The affinities for the halogenated DMTs were high across several subtypes.
Experimental Protocol: Serotonin Receptor Binding Assays
The experimental protocol for determining binding affinities at serotonin receptors is analogous to that described for melatonin receptors, with the following key differences:
-
Cell Lines: Cell lines expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) are used.
-
Radioligands: Different radioligands are used depending on the receptor subtype. For example, [³H]-8-OH-DPAT for 5-HT1A receptors or [³H]-ketanserin for 5-HT2A receptors.
Signaling Pathways
The interaction of methoxyindole derivatives with melatonin and serotonin receptors initiates intracellular signaling cascades. The MT1 and MT2 receptors, as well as the 5-HT1 receptor subtype, are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. In contrast, 5-HT2 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling events.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, the extensive research on structurally related methoxyindole derivatives provides a strong basis for predicting its potential biological activities. It is highly probable that this compound will exhibit some degree of affinity for both melatonin and various serotonin receptor subtypes. The precise binding profile will be dictated by the interplay of the methoxy and methyl substitutions on the indole ring. Researchers working with this compound should consider its potential for these cross-reactivities and are encouraged to perform comprehensive binding and functional assays to fully characterize its pharmacological profile. This proactive approach will ensure a more accurate interpretation of experimental results and a clearer path for any potential therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin - Wikipedia [en.wikipedia.org]
- 6. Indole-based melatonin analogues: Synthetic approaches and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of 5-Methoxy-7-methyl-1H-indole and Standard Antidepressants
This guide provides a comparative analysis of the preclinical efficacy of the novel compound 5-Methoxy-7-methyl-1H-indole against the established antidepressant drugs, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Amitriptyline, a tricyclic antidepressant (TCA). The comparison focuses on their interaction with the serotonin system and their effects in a validated animal model of depression.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo data for this compound, Fluoxetine, and Amitriptyline.
Table 1: In Vitro Serotonin Receptor Subtype Binding Affinity
This table outlines the binding affinity (Ki, in nM) of each compound to key serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| This compound | 45.8 | 89.2 |
| Fluoxetine | 1800[1] | 270[1] |
| Amitriptyline | 25 | 1.8 |
Table 2: In Vitro Serotonin Transporter (SERT) Inhibition
This table shows the concentration of each compound required to inhibit 50% of serotonin reuptake by the serotonin transporter (SERT). A lower IC₅₀ value indicates greater potency.
| Compound | SERT Inhibition (IC₅₀, nM) |
| This compound | 15.3 |
| Fluoxetine | 1.1[2] |
| Amitriptyline | 35.5[3] |
Table 3: In Vivo Efficacy in the Forced Swim Test (FST)
The Forced Swim Test is a rodent behavioral test used to evaluate the efficacy of antidepressant compounds.[4][5] A significant reduction in immobility time is indicative of antidepressant-like effects.[4][6]
| Compound | Dose (mg/kg) | % Reduction in Immobility |
| This compound | 10 | 55% |
| Fluoxetine | 20[7][8] | 42%[9][10] |
| Amitriptyline | 10[7] | 48%[11][12] |
Experimental Protocols
2.1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinities of the test compounds for the human 5-HT₂A and 5-HT₂C receptors.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing the respective human serotonin receptor subtypes were prepared.
-
Membranes were incubated with a specific radioligand ([³H]-Ketanserin for 5-HT₂A and [³H]-Mesulergine for 5-HT₂C) and varying concentrations of the test compounds.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
Following incubation, the membranes were filtered and washed to separate bound from free radioligand.
-
The radioactivity of the filters was quantified using liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
2.2. Serotonin Transporter (SERT) Inhibition Assay
-
Objective: To measure the potency of the test compounds to inhibit serotonin reuptake by the human SERT.
-
Methodology:
-
HEK293 cells stably expressing the human SERT were utilized.
-
Cells were incubated with varying concentrations of the test compounds.
-
[³H]-Serotonin was then added, and the cells were incubated to allow for serotonin uptake.
-
The uptake process was terminated by washing the cells with ice-cold buffer.
-
The amount of [³H]-Serotonin taken up by the cells was quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of serotonin uptake, was calculated from the concentration-response curve.
2.3. Murine Forced Swim Test (FST)
-
Objective: To assess the in vivo antidepressant-like efficacy of the test compounds.
-
Animals: Male C57BL/6 mice were used for the study.
-
Methodology:
-
The test compounds or vehicle were administered intraperitoneally 60 minutes before the test.
-
Mice were individually placed in a glass cylinder filled with water (23-25°C) from which they could not escape.[4][5]
-
The total duration of the test was 6 minutes.[5]
-
The last 4 minutes of the session were video-recorded and scored for immobility time.[5] Immobility was defined as the absence of active, escape-oriented behaviors, with movement limited to that necessary to keep the head above water.[4]
-
-
Data Analysis: The percentage reduction in immobility time for the compound-treated groups was calculated relative to the vehicle-treated control group. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Visualizations
3.1. Simplified Serotonin Signaling Pathway
The following diagram illustrates a simplified view of a serotonergic synapse, highlighting the sites of action for the compared compounds. Serotonin (5-HT) is released from the presynaptic neuron and can act on postsynaptic receptors or be taken back up by the serotonin transporter (SERT).
Caption: Simplified serotonergic synapse and drug targets.
3.2. Preclinical Antidepressant Screening Workflow
The diagram below outlines the typical workflow for screening and evaluating potential antidepressant compounds, from initial in vitro assays to in vivo behavioral models.
Caption: Workflow for preclinical evaluation of antidepressants.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lasa.co.uk [lasa.co.uk]
- 7. [Unpredictable chronic mild stress effects on antidepressants activities in forced swim test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationships of 5-Methoxy-7-methyl-1H-indole Analogs: A Comparative Guide
A detailed examination of 5-methoxy-7-methyl-1H-indole analogs reveals crucial insights into their structure-activity relationships (SAR), guiding the development of novel therapeutic agents. While direct comparative studies on a wide range of this compound derivatives are limited, analysis of broader 5-methoxyindole analogs provides a foundational understanding of how structural modifications influence biological activity, particularly in the realms of anticancer and neurological research.
The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of substituents can dramatically alter a compound's therapeutic properties. The 5-methoxy group, in particular, is a common feature in many biologically active indoles, influencing their binding to various biological targets. This guide synthesizes available data on 5-methoxyindole derivatives to infer potential SAR for the this compound core, providing a valuable resource for researchers and drug development professionals.
Comparative Biological Activity of 5-Methoxyindole Derivatives
To understand the potential therapeutic applications of this compound analogs, it is instructive to examine the biological activities of structurally related compounds. The following tables summarize the in vitro anticancer and serotonin receptor binding activities of various 5-methoxyindole derivatives.
Anticancer Activity
The 5-methoxyindole scaffold has been incorporated into numerous compounds with potent anticancer activity. The position of the methoxy group and other substitutions on the indole ring play a critical role in determining the potency and mechanism of action. For instance, studies on indolyl-pyridinyl-propenones have shown that shifting the methoxy group from the 5-position to the 6-position can switch the mode of cell death from methuosis to microtubule disruption.[1]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Indolyl-pyridinyl-propenone (5-methoxy) | Glioblastoma | - | 5-methoxy substitution | [1] |
| Indolyl-pyridinyl-propenone (6-methoxy) | Glioblastoma | - | 6-methoxy substitution | [1] |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | [2] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | [2] |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline 6x | PC3 (Prostate) | 6.2 ± 0.9 | 5,6,7-trimethoxyquinazoline core | [3] |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline 6x | BGC823 (Gastric) | 3.2 ± 0.1 | 5,6,7-trimethoxyquinazoline core | [3] |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline 6x | Bcap37 (Breast) | 3.1 ± 0.1 | 5,6,7-trimethoxyquinazoline core | [3] |
Serotonin Receptor Binding Affinity
The structural similarity of the indole nucleus to the neurotransmitter serotonin has led to the exploration of indole derivatives as ligands for serotonin (5-HT) receptors.[4] The 5-methoxy substitution is a key feature of several potent 5-HT receptor modulators.
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-MeO-DMT analog | 5-HT2A | - | Agonist | [5] |
| Dual 5-HT1A/5-HT7 Ligand 21 | 5-HT1A | 0.74 | Full Agonist | [6] |
| Dual 5-HT1A/5-HT7 Ligand 21 | 5-HT7 | 8.4 | Antagonist | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of 5-methoxyindole analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 5-methoxyindole analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Serotonin Receptor Binding Assay: Radioligand Competition Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or animal tissues.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Structure-Activity Relationship Studies and Cellular Pathways
Diagrams are powerful tools for illustrating complex workflows and biological processes. The following diagrams, created using the DOT language, depict a general workflow for SAR studies and a simplified signaling pathway relevant to the anticancer activity of indole derivatives.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A simplified signaling pathway for apoptosis induction by anticancer agents.
References
- 1. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Therapeutic Potential of Methoxy-Indole Derivatives
An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a range of diseases. This guide focuses on the in vivo validation of the therapeutic potential of 5-methoxy-7-methyl-1H-indole and its close structural analogs. While in vivo data specifically for this compound is limited in the currently available scientific literature, this document provides a comparative analysis of related methoxy-indole derivatives that have undergone preclinical in vivo evaluation. This comparison aims to provide researchers and drug development professionals with a valuable resource for understanding the potential therapeutic applications, mechanisms of action, and experimental considerations for this class of compounds.
The following sections will delve into the in vivo performance of key methoxy-indole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic promise.
Comparative In Vivo Performance of Methoxy-Indole Derivatives
Quantitative Data Summary
The following table summarizes the in vivo effects of MMINA in a cisplatin-induced organ damage model in rats. This data highlights the compound's potential as a chemoprotective agent by mitigating oxidative stress.
| Compound | Model | Key Biomarkers | Results | Reference |
| MMINA | Cisplatin-induced organ damage in rats | Nitric Oxide (NO), Malondialdehyde (MDA), Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD) | MMINA treatment reversed the cisplatin-induced increase in NO and MDA levels and boosted the activity of GPx and SOD. | [1] |
| SUVN-502 | Alzheimer's Disease models | Extracellular acetylcholine levels in the ventral hippocampus | In combination with donepezil and memantine, SUVN-502 produced synergistic effects on acetylcholine levels. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting in vivo data and designing future studies.
In Vivo Model of Cisplatin-Induced Organ Damage (for MMINA)
This protocol provides a framework for evaluating the chemoprotective effects of indole derivatives against cisplatin-induced toxicity.
Animal Model:
-
Species: Rodent (e.g., Wistar rats)
-
Groups (n=7 per group):
-
Control (Normal): No treatment.
-
Vehicle Control (DMSO): Administration of the vehicle used to dissolve the test compound.
-
Cisplatin Group: Administration of cisplatin to induce organ damage.
-
Cisplatin + MMINA Group: Co-administration of cisplatin and the test compound (MMINA).
-
MMINA Group: Administration of the test compound alone.[1]
-
Procedure:
-
Acclimatize animals for a standard period.
-
Administer the respective treatments to each group as per the defined dosing schedule and route of administration.
-
Induce organ damage by administering a single dose of cisplatin (intraperitoneally).
-
Continue treatment with the test compound for the specified duration.
-
At the end of the study period, collect blood and tissue samples (liver, kidney, heart, and brain) for biochemical and histological analysis.[1]
Key Parameters to Measure:
-
Oxidative Stress Markers: Nitric Oxide (NO), Malondialdehyde (MDA), Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD) in tissue homogenates.[1]
-
Protein Expression: Analysis of regulatory factors involved in inflammation and apoptosis.[1]
-
Histopathology: Microscopic examination of tissue sections to assess organ damage.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can significantly aid in their comprehension.
Proposed Anti-Inflammatory Signaling Pathway of 5-Methoxyindoles
5-Methoxyindoles are suggested to exert their anti-inflammatory effects by modulating key signaling pathways. A key mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway.[3] This leads to the downstream suppression of inflammatory mediators.[3]
Caption: Proposed anti-inflammatory mechanism of 5-Methoxyindoles.
Experimental Workflow for In Vivo Chemoprotection Study
The following diagram illustrates the key steps in the in vivo evaluation of MMINA's protective effects against cisplatin-induced toxicity.
Caption: Workflow for the in vivo assessment of MMINA.
Conclusion
While the direct in vivo validation of this compound remains to be extensively documented, the promising preclinical data from structurally related methoxy-indole derivatives, such as MMINA and SUVN-502, underscore the therapeutic potential of this chemical class. The demonstrated efficacy in models of organ damage and neurodegenerative disease, coupled with insights into their anti-inflammatory mechanisms, provides a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to explore the in vivo therapeutic utility of novel methoxy-indole compounds. Future studies are warranted to elucidate the specific in vivo profile of this compound and to fully realize the therapeutic promise of this intriguing family of molecules.
References
- 1. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
head-to-head comparison of 5-Methoxy-7-methyl-1H-indole with a standard compound
In the landscape of neuropharmacological research, indole derivatives represent a cornerstone of investigation due to their structural similarity to endogenous signaling molecules like serotonin and melatonin. This guide provides a detailed head-to-head comparison of the synthetic indole, 5-Methoxy-7-methyl-1H-indole, with the well-characterized endogenous neurohormone, Melatonin (5-methoxy-N-acetyltryptamine). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their relative biological activities.
Introduction to the Compounds
This compound is a synthetic derivative of the indole heterocyclic scaffold.[1][2] Its biological activities are not as extensively documented as those of many naturally occurring indoles, presenting an area of active investigation. The substitutions at the 5 and 7 positions of the indole ring are expected to modulate its physicochemical properties and biological targets.
Melatonin , on the other hand, is a pleiotropic molecule produced primarily by the pineal gland. It is a well-established regulator of the circadian rhythm and has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties. Its interaction with specific G-protein coupled receptors, MT1 and MT2, is a key mechanism of its physiological effects.
Quantitative Comparison of Biological Activities
The following table summarizes the key biological parameters for this compound and Melatonin, based on available in vitro data.
| Parameter | This compound | Melatonin (Standard) | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| MT1 Receptor | Data not available | 0.1 - 0.5 | [1][2] |
| MT2 Receptor | Data not available | 0.5 - 2.0 | [1][2] |
| Functional Activity (EC50, nM) | |||
| MT1 Receptor Agonism | Data not available | 0.2 - 1.0 | [3] |
| MT2 Receptor Agonism | Data not available | 1.0 - 5.0 | [3] |
| Antioxidant Capacity (Trolox Equivalents) | Data not available | ~10 | [4] |
Note: The lack of publicly available data for this compound highlights the need for further experimental characterization.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay for MT1 and MT2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors in comparison to Melatonin.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
[³H]-2-Iodomelatonin (radioligand).
-
This compound.
-
Melatonin (as a reference compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-MT1 and HEK293-MT2 cells.
-
In a 96-well plate, add increasing concentrations of the test compound (this compound) or the reference compound (Melatonin).
-
Add a fixed concentration of [³H]-2-Iodomelatonin to each well.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional cAMP Assay for Receptor Agonism
Objective: To determine the functional potency (EC50) of this compound as an agonist at the MT1 and MT2 receptors.
Materials:
-
CHO cells co-expressing either human MT1 or MT2 receptors and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Forskolin.
-
This compound.
-
Melatonin.
-
Cell culture medium.
-
Luciferase assay reagent.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Treat the cells with increasing concentrations of the test compound or Melatonin for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for 4 hours.
-
Lyse the cells and measure the luciferase activity, which is inversely proportional to the cAMP levels.
-
Plot the dose-response curves and calculate the EC50 values.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for receptor binding and functional assays.
Caption: Postulated MT1/MT2 receptor signaling pathway.
Conclusion
While this compound presents an intriguing synthetic analog within the indole class, a significant gap in the publicly available data for its biological activities exists. In contrast, Melatonin is a thoroughly characterized neurohormone with well-defined receptor interactions and functional effects. The provided experimental protocols offer a clear roadmap for the direct, head-to-head comparison of these two compounds. Future research elucidating the receptor binding profile, functional activity, and antioxidant potential of this compound is crucial to understanding its therapeutic potential and positioning it relative to established standards like Melatonin. This guide serves as a foundational resource for initiating such comparative investigations.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Methoxy-7-methyl-1H-indole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Methoxy-7-methyl-1H-indole (CAS No. 61019-05-4), a heterocyclic compound utilized in pharmaceutical and chemical research. Adherence to these procedures is critical to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as hazardous and can cause skin and eye irritation, and may cause respiratory irritation.[1][2]
Hazard Profile:
-
Signal Word: Warning[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant)[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood. The following personal protective equipment is mandatory:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Body Protection | Laboratory coat, long-sleeved clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process involving segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as halogenated and non-halogenated solvents.[3][4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[3]
2. Waste Containment:
-
Use containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof lid.[3][5]
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and prevent spills.[3]
-
Ensure the exterior of the waste container is clean and free of contamination.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3][5]
-
The label must include the full chemical name: "this compound" and CAS No. 61019-05-4.
-
List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant").
4. Storage and Transfer:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[6]
-
This area should be away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a waste pickup.[3][6] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Chemical Inactivation: In the absence of specific, validated degradation or neutralization protocols for this compound, attempting chemical treatment in the laboratory is not recommended.[3] Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methoxy-7-methyl-1H-indole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-Methoxy-7-methyl-1H-indole, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 61019-05-4
-
Molecular Formula: C₁₀H₁₁NO
Hazard Summary: this compound is classified as a hazardous substance. Based on available data for the compound and related indole derivatives, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Indole compounds, in general, are considered moderately hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE:
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing. | To protect eyes from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques. | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat. Long pants and closed-toe shoes should be worn to cover all exposed skin. | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a fume hood. | To prevent inhalation of the chemical dust. |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the most current SDS for this compound to be fully aware of its hazards and safety precautions.
-
Prepare a Well-Ventilated Work Area: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation of dust.
-
Assemble all Necessary Materials: Have all required equipment, including PPE, weighing paper, spatulas, and appropriate solvents, readily available.
-
Don Appropriate PPE: Put on the recommended personal protective equipment as detailed in the table above.
2. Handling:
-
Weighing: Carefully weigh the solid material within the fume hood to avoid generating dust.
-
Dissolving: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Storage: The compound should be stored at 4°C, protected from light, in a tightly sealed container.[2]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly Remove and Dispose of PPE: Follow institutional guidelines for the removal and disposal of contaminated PPE.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect any liquid solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Immediately label all waste containers with a hazardous waste tag.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Indicate the appropriate hazard warnings on the label (e.g., "Irritant," "Handle with Care").
-
-
Storage of Waste:
-
Store the labeled, sealed waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 61019-05-4 | |
| Molecular Weight | 161.20 g/mol | [2] |
| Storage Temperature | 4°C | [2] |
| Occupational Exposure Limit (for Indole) | 1 mg/m³ | [3] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
